molecular formula C42H85NO3 B1624000 N-Lignoceroyl-DL-dihydrosphingosine CAS No. 92545-07-8

N-Lignoceroyl-DL-dihydrosphingosine

Cat. No.: B1624000
CAS No.: 92545-07-8
M. Wt: 652.1 g/mol
InChI Key: BPLYVSYSBPLDOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Lignoceroyl-DL-dihydrosphingosine is a useful research compound. Its molecular formula is C42H85NO3 and its molecular weight is 652.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(1,3-dihydroxyoctadecan-2-yl)tetracosanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H85NO3/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-26-28-30-32-34-36-38-42(46)43-40(39-44)41(45)37-35-33-31-29-27-25-16-14-12-10-8-6-4-2/h40-41,44-45H,3-39H2,1-2H3,(H,43,46)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPLYVSYSBPLDOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(CO)C(CCCCCCCCCCCCCCC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H85NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00407550
Record name Tetracosanamide, N-[2-hydroxy-1-(hydroxymethyl)heptadecyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00407550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

652.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92545-07-8
Record name Tetracosanamide, N-[2-hydroxy-1-(hydroxymethyl)heptadecyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00407550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

N-Lignoceroyl-DL-dihydrosphingosine: Technical Guide to Structure, Properties, and Experimental Application

[1][2]

Executive Summary

N-Lignoceroyl-DL-dihydrosphingosine (commonly referred to as C24-Dihydroceramide or Cer(d18:0/24:0) ) is a bioactive sphingolipid comprising a dihydrosphingosine backbone N-acylated with lignoceric acid (24:0).[1][2][3][4][5]

Historically dismissed as a biologically inert precursor to C24-ceramide, recent evidence positions it as a critical regulator of autophagy, membrane biophysics, and metabolic homeostasis. This guide provides a technical deep-dive for researchers, focusing on the physicochemical challenges of the "DL" racemic mixture, the biophysics of very-long-chain fatty acids (VLCFAs), and validated protocols for solubilization and quantification.

Part 1: Chemical Architecture & Physicochemical Properties

Structural Analysis

The molecule consists of two hydrophobic chains linked by an amide bond. The "DL" designation in the name is critical for experimental design, as it indicates a synthetic racemic mixture of enantiomers, unlike the stereospecific D-erythro form found in mammalian physiology.

ComponentDescriptionBiological Implication
Sphingoid Base DL-Dihydrosphingosine (Sphinganine)Lacks the 4,5-trans double bond of sphingosine.[1][2] This saturation significantly increases membrane rigidity compared to standard ceramides.[1][2]
Fatty Acid Lignoceric Acid (C24:[2]0)A Very Long Chain Fatty Acid (VLCFA).[1][2] The length allows interdigitation across the lipid bilayer, stabilizing membrane domains.
Stereochemistry DL (Racemic)Contains both biologically active (D-erythro) and inactive/inhibitory isomers.[1][2] Note: Binding affinity to enzymes like DEGS1 may vary between isomers.[1]
Physicochemical Data Table
PropertyValue / CharacteristicExperimental Note
CAS Number 75196-33-7Use for procurement verification.
Molecular Formula C₄₂H₈₅NO₃
Molecular Weight ~652.13 g/mol
Solubility Chloroform:Methanol (2:1), Hot EthanolInsoluble in water. Requires carrier (BSA) or liposomal formulation for cell delivery.[2]
Phase Behavior High melting point (Gel phase at 37°C)Promotes formation of rigid, detergent-resistant membrane domains (rafts).[2]

Part 2: Biological Significance & Mechanisms[6][7]

The "Inactive" Myth vs. Autophagy Regulation

Contrary to early dogma, C24-dihydroceramide is not merely a substrate for Dihydroceramide Desaturase (DEGS1).[2]

  • Autophagy Trigger: Accumulation of dihydroceramides (specifically VLCFA species) has been linked to the induction of autophagy, distinct from the apoptotic signaling of C24-ceramide.

  • Membrane Biophysics: The lack of the 4,5-double bond allows the dihydrosphingosine backbone to pack more tightly than sphingosine. Combined with the C24 tail, this lipid creates highly ordered membrane domains that can segregate receptors and signaling complexes.

The DEGS1 Checkpoint

The conversion of N-Lignoceroyl-dihydrosphingosine to N-Lignoceroyl-sphingosine (Ceramide) is the rate-limiting step in de novo synthesis.[1][2]

SphingolipidPathwaycluster_0De Novo SynthesisPalmitoylCoAPalmitoyl-CoA + SerineSphinganineSphinganine (d18:0)PalmitoylCoA->Sphinganine SPTC24_dhCerN-Lignoceroyl-dihydrosphingosine(C24-dhCer)Sphinganine->C24_dhCer CerS2 (Acylation)C24_CoALignoceroyl-CoA (C24:0)C24_CoA->C24_dhCerC24_CerN-Lignoceroyl-sphingosine(C24-Cer)C24_dhCer->C24_Cer DEGS1 (Desaturation)AutophagyAutophagy InductionC24_dhCer->Autophagy AccumulationApoptosisApoptosis / Growth ArrestC24_Cer->Apoptosis

Figure 1: Metabolic position of C24-dihydroceramide.[1][2] Note the critical gating role of DEGS1.

Part 3: Experimental Protocols

Solubilization for Cell Culture (BSA Complexing)

Causality: Direct addition of ethanolic sphingolipids to media causes precipitation, rendering the lipid bio-unavailable and cytotoxic due to crystal formation. Complexing with Bovine Serum Albumin (BSA) mimics physiological transport.[1][2]

Protocol:

  • Dry Down: Aliquot the required amount of this compound (in chloroform/methanol) into a glass vial. Evaporate solvent under a stream of nitrogen.[1][2][6]

  • Dissolve: Add absolute ethanol to the dried film to achieve a 5 mM stock. Vortex and heat to 37°C until fully dissolved.

  • Complexing:

    • Prepare a 2% fatty-acid-free BSA solution in PBS.[1][2]

    • While vortexing the BSA solution, slowly add the ethanolic lipid stock (final ethanol concentration should be <1%).

    • Incubate at 37°C for 30 minutes to allow intercalation.

  • Validation: The solution should be clear. Turbidity indicates failure to complex.[1][2]

LC-MS/MS Quantification

Trustworthiness: Accurate detection requires separating the "dihydro" form from the standard ceramide. They differ by only 2 Daltons.[1][2]

Method Parameters:

  • Column: C8 or C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.[1][2]

  • Mobile Phase B: Methanol/Isopropanol + 0.1% Formic Acid.[1][2]

  • Ionization: ESI Positive Mode.

MRM Transitions:

Analyte Precursor Ion (m/z) Product Ion (m/z) Note
C24-dhCer ~652.6 [M+H]⁺ 266.3 Product is the sphinganine base fragment.[1][2]

| C24-Cer | ~650.6 [M+H]⁺ | 264.3 | Critical Control: Ensure chromatographic separation if mass resolution is low.[1][2] |

LCMS_WorkflowSampleBiological Sample(Plasma/Tissue)ExtractionBligh-Dyer Extraction(CHCl3:MeOH)Sample->ExtractionSeparationRP-HPLC(C8 Column)Extraction->Separation Organic PhaseDetectionMS/MS (MRM)652.6 -> 266.3Separation->Detection Retention Time

Figure 2: Analytical workflow for targeted lipidomics of C24-dihydroceramide.

Part 4: Critical Research Considerations

  • The "DL" Factor: Most commercial this compound is a racemic mixture.[1][2]

    • Risk:[7] The L-threo isomer may act as a competitive inhibitor or have off-target effects not present in the natural D-erythro isomer.[1][2]

    • Mitigation: Always run a parallel control with a pure D-erythro standard if characterizing specific enzymatic kinetics (e.g., DEGS1 activity).[1][2]

  • Vial Material: Use glass vials only. Saturated VLCFAs bind aggressively to plastics (polypropylene), leading to significant concentration errors.[2]

  • Storage: Store powder at -20°C. Solutions in chloroform are stable for months at -20°C but must be sealed with Teflon-lined caps to prevent evaporation.

References

  • LipidMaps Structure Database. N-tetracosanoylsphinganine (d18:0/24:0). [Link][1][2]

  • Siddique, M.M., et al. (2015).[2] Ablation of dihydroceramide desaturase 1, Degs1, reveals distinct roles of dihydroceramides and ceramides in the control of cell fate and autophagy. [Link]

  • Bielawski, J., et al. (2006).[2] Simultaneous quantitative analysis of bioactive sphingolipids by high-performance liquid chromatography-tandem mass spectrometry. [Link]

  • PubChem Compound Summary. N-Lignoceroyl-dihydrosphingosine. [Link][1][2]

Molecular weight and formula of N-Lignoceroyl-DL-dihydrosphingosine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Lignoceroyl-DL-dihydrosphingosine (C24:0 Dihydroceramide) is a bioactive sphingolipid intermediate characterized by a saturated 24-carbon fatty acyl chain amide-linked to a sphinganine (dihydrosphingosine) backbone. Unlike its unsaturated counterpart (C24:0 Ceramide), this molecule lacks the 4,5-trans double bond. Long considered biologically inert, C24:0 dihydroceramide is now recognized as a critical regulator of autophagy, membrane rigidity, and oxidative stress response.

This guide provides the definitive physicochemical data, mass spectrometry validation protocols, and biological context required for high-integrity research applications.

Physicochemical Identity

The following data establishes the core identity of the molecule. Researchers must verify these parameters against Certificates of Analysis (CoA) for every reagent batch.

Table 1: Molecular Specifications
ParameterTechnical Specification
Common Name This compound
Synonyms Ceramide (d18:0/24:0); N-Tetracosanoyl-sphinganine; C24:0 Dihydroceramide
Molecular Formula

Molecular Weight 652.13 g/mol (Monoisotopic) 652.15 g/mol (Average)
CAS Number 75196-33-7 (Specific to DL-dihydrosphingosine variant)
IUPAC Name N-(1,3-dihydroxyoctadecan-2-yl)tetracosanamide
Stereochemistry Racemic (DL) : Contains a mixture of enantiomers (typically D-erythro and L-erythro).[1] Note: Biological systems exclusively utilize the D-erythro (2S, 3R) isomer.
Solubility Insoluble in water. Soluble in Chloroform:Methanol (2:1 v/v) with warming (>40°C).
Structural Visualization

The following diagram illustrates the condensation of the sphinganine base with lignoceric acid.

Structure Sphinganine DL-Dihydrosphingosine (C18 Sphingoid Base) Reaction Amide Bond Formation (-H2O) Sphinganine->Reaction Lignoceric Lignoceric Acid (C24:0 Fatty Acid) Lignoceric->Reaction Product This compound (C42H85NO3) Reaction->Product Condensation

Figure 1: Synthesis logic showing the convergence of the C18 sphoid base and C24 fatty acid.

Analytical Validation (LC-MS/MS)

To validate the presence of this compound in biological samples or synthetic preparations, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.

Critical Distinction: Dihydro vs. Unsaturated

A common error in lipidomics is misidentifying Dihydroceramide (d18:0) as Ceramide (d18:1).[2][3][4][5][6]

  • Ceramide (d18:1): Fragments to m/z 264 (Sphingosine base).

  • Dihydroceramide (d18:0): Fragments to m/z 266 (Sphinganine base).

Protocol: Targeted MRM Quantification

Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex QTRAP or Agilent 6400 series). Ionization: Electrospray Ionization (ESI) in Positive Mode (


).
Precursor Ion (

)
Product Ion (

)
Collision Energy (eV)Dwell Time (ms)Identity Confirmation
652.6 m/z 266.3 m/z 40 - 50 eV50Primary Quantifier (Sphinganine backbone)
652.6 m/z 284.3 m/z 30 - 40 eV50Qualifier (Loss of water only)

Methodology Steps:

  • Sample Preparation: Perform a liquid-liquid extraction using the Bligh & Dyer method (Chloroform/Methanol/Water).

  • Solubilization: Reconstitute dried lipid extract in Methanol:Chloroform (9:1) containing 5mM Ammonium Formate to promote ionization.

  • Separation: Use a C8 or C18 Reverse Phase column.

    • Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.

    • Mobile Phase B: Methanol + 0.1% Formic Acid + 1mM Ammonium Formate.

    • Gradient: High organic start (e.g., 80% B) ramping to 100% B to elute very long chain lipids.

MS_Fragmentation cluster_fragments Product Ions (Fragments) Precursor Precursor Ion [M+H]+ m/z 652.6 Collision Collision Induced Dissociation (CID) Precursor->Collision Frag1 Sphinganine Backbone (d18:0) m/z 266.3 Collision->Frag1 Primary Transition Frag2 [M+H - H2O]+ m/z 634.6 Collision->Frag2 Frag3 Fatty Acid Loss (Neutral Loss) Collision->Frag3

Figure 2: Mass Spectrometry fragmentation logic distinguishing the d18:0 backbone.

Biological Context & Handling

The "DL" Stereochemistry Warning

The "DL" designation indicates this reagent is a racemic mixture of the D-erythro and L-erythro isomers (and potentially threo isomers depending on synthesis).

  • Biological Impact: Mammalian enzymes, specifically Dihydroceramide Desaturase (DES1) , are stereospecific for the D-erythro isoform.

  • Experimental Consequence: If using this reagent to test enzymatic conversion or receptor binding, assume only ~50% of the mass is biologically active. The L-isomer may act as an inert competitive inhibitor or have off-target effects.

Signaling Pathway: The Autophagy Switch

N-Lignoceroyl-dihydrosphingosine is not merely a precursor. Accumulation of C24:0 dihydroceramide (often induced by inhibiting DES1) triggers specific cellular responses distinct from ceramides.

Pathway PalmitoylCoA Palmitoyl-CoA + Serine Sphinganine Sphinganine PalmitoylCoA->Sphinganine De Novo Synthesis SPT Enzyme: SPT SPT->PalmitoylCoA dhCer C24:0 Dihydroceramide (N-Lignoceroyl-dhSph) Sphinganine->dhCer Acylation (Lignoceryl-CoA) CerS Enzyme: CerS2 (Specificity for C22-C24) CerS->Sphinganine Cer C24:0 Ceramide dhCer->Cer Desaturation (Double Bond) Autophagy Autophagy Induction (ATG5/7 dependent) dhCer->Autophagy Accumulation Rigidity Membrane Rigidity (Gel Phase Domains) dhCer->Rigidity DES1 Enzyme: DES1 (Desaturase) DES1->dhCer

Figure 3: Biological pathway highlighting the pivotal role of C24:0 dhCer accumulation.

Solubility & Handling Protocol

Due to the 24-carbon saturated chain, this molecule is extremely hydrophobic and prone to precipitation.

  • Storage: -20°C in powder form. Protect from light.

  • Solubilization for Assays:

    • Solvent: Chloroform:Methanol (2:1).

    • Cell Culture Delivery: To introduce into aqueous media, dry the lipid under Nitrogen gas, then reconstitute in Ethanol:Dodecane (98:2) and vortex into a BSA-complexed solution (Fatty Acid Free BSA) at 37°C.

    • Warning: Do not use pure DMSO; long-chain ceramides will not dissolve effectively and will form micelles that yield inconsistent concentrations.

References

  • Lipid Maps Structure Database. Ceramide (d18:0/24:0) Structure and Properties.[6]

  • Avanti Polar Lipids. N-Lignoceroyl-D-erythro-dihydrosphingosine (C24 Dihydroceramide) Product Details.

  • Siddique, M. M., et al. (2015). Dihydroceramides: From Predictive Biomarkers to Therapeutic Targets. Frontiers in Pharmacology.

  • Bielawski, J., et al. (2006). Comprehensive Quantitative Analysis of Bioactive Sphingolipids by High-Performance Liquid Chromatography-Tandem Mass Spectrometry. Methods in Molecular Biology.

  • Cayman Chemical. Sphingolipid Solubility and Handling Guide.

Sources

Beyond the Double Bond: The Functional and Analytical Divergence of C24:0 Ceramide and C24:0 Dihydroceramide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For decades, dihydroceramides (dhCers) were dismissed as biologically inert intermediates in sphingolipid biosynthesis. This assumption has been overturned.[1] We now understand that the conversion of C24:0 dihydroceramide to C24:0 ceramide —mediated by dihydroceramide desaturase 1 (DES1)—is a critical cellular "switch."

While C24:0 Ceramide is a central regulator of membrane biophysics and insulin signaling (often considered less lipotoxic than its C16:0 counterpart), C24:0 Dihydroceramide has emerged as a distinct signaling lipid driving autophagy, ER stress, and rigidifying membranes in a manner that can antagonize ceramide-induced apoptosis. This guide details the structural, functional, and analytical distinctions between these two lipids, providing researchers with the protocols necessary to distinguish them in complex biological matrices.

Structural & Biophysical Foundations[2]

The sole structural difference between C24:0 Ceramide (Cer) and C24:0 Dihydroceramide (dhCer) is the presence of a trans-4,5 double bond in the sphingoid base of the ceramide. This single unsaturation alters the molecule’s geometry, hydrogen-bonding potential, and membrane behavior.

The Double Bond Impact
  • C24:0 Ceramide (N-lignoceroyl-sphingosine): The trans-double bond locks the sphingoid base into a specific conformation that facilitates intermolecular hydrogen bonding at the membrane interface. This allows ceramides to displace cholesterol, forming "ceramide-rich platforms" (CRPs) that cluster receptors (e.g., Fas, CD40). Crucially, this geometry promotes negative curvature, enabling membrane fusion and pore formation (e.g., in mitochondria during apoptosis).

  • C24:0 Dihydroceramide (N-lignoceroyl-sphinganine): Lacking the double bond, the sphingoid base is more flexible. While it packs tightly (increasing membrane rigidity), it cannot support the negative curvature required for pore formation. Consequently, dhCers do not induce mitochondrial outer membrane permeabilization (MOMP) and can even inhibit ceramide channel formation by interfering with ceramide packing.

Biophysical Comparison Table
FeatureC24:0 Ceramide (d18:1/24:[2]0)C24:0 Dihydroceramide (d18:0/24:0)
Sphingoid Base Sphingosine (18:[3][4][5][6]1)Sphinganine (18:0)
Unsaturation trans-4,5 double bondFully saturated
Membrane Effect Promotes negative curvature; forms signaling platforms.Increases membrane rigidity; antagonizes pore formation.
Phase Behavior Segregates into gel-like domains.[7]Higher melting temperature (Tm); distinct gel phase.
Mitochondrial Pore Yes (Interacts with Bax/Bak).No (Inhibits pore formation).

Biosynthesis & The DES1 Gatekeeper

The conversion of dhCer to Cer is the final step of de novo synthesis, catalyzed by Dihydroceramide Desaturase 1 (DES1) .[8][9] This enzyme acts as a sensor for cellular stress (oxidative stress, hypoxia).

  • High DES1 Activity: Rapid conversion to C24:0 Ceramide

    
     Promotes apoptosis or insulin resistance pathways.
    
  • Inhibited DES1 Activity: Accumulation of C24:0 dhCer

    
     Triggers ER Stress (Unfolded Protein Response) and Autophagy.[10]
    
Pathway Visualization

SphingolipidBiosynthesis PalmitoylCoA Palmitoyl-CoA + Serine KetoSph 3-Ketosphinganine PalmitoylCoA->KetoSph Condensation Sphinganine Sphinganine (d18:0) KetoSph->Sphinganine Reduction C24dhCer C24:0 Dihydroceramide (d18:0/24:0) Sphinganine->C24dhCer Acylation (C24:0-CoA) Sphinganine->C24dhCer CerS2 C24Cer C24:0 Ceramide (d18:1/24:0) C24dhCer->C24Cer Desaturation (-2H) C24dhCer->C24Cer DES1 ComplexSL Complex Sphingolipids (SM, GlcCer) C24Cer->ComplexSL Headgroup Addition SPT SPT CerS2 CerS2 (Specificity for C22-C24) DES1 DES1 (The Gatekeeper)

Figure 1: The De Novo Sphingolipid Pathway highlighting DES1 as the critical switch between the autophagic signal (dhCer) and the apoptotic signal (Cer).

Functional Divergence

C24:0 Ceramide: The Metabolic Regulator

Unlike C16:0 Ceramide, which is strongly pro-apoptotic and lipotoxic, very-long-chain ceramides (VLCCs) like C24:0 are often considered "benign" or protective in specific contexts (e.g., liver).[11] However, elevated C24:0 Cer is still implicated in:

  • Insulin Resistance: Inhibits Akt/PKB phosphorylation via PP2A activation.

  • Membrane Biophysics: Stabilizes lipid rafts required for receptor signaling.

C24:0 Dihydroceramide: The Autophagic Trigger

Accumulation of C24:0 dhCer (often achieved by pharmacological inhibition of DES1 with Fenretinide or Resveratrol) leads to:

  • Autophagy: Increases LC3B-II levels.[3][6][9] The rigid dhCer membrane may facilitate the formation of autophagosomes.

  • ER Stress: dhCer accumulation in the ER membrane disrupts folding capacity, triggering the Unfolded Protein Response (UPR).

  • Cytotoxicity: In T-cell acute lymphoblastic leukemia (ALL), C24:0 dhCer levels correlate strongly with cytotoxicity, independent of ceramide levels.[3][6]

Analytical Distinction: LC-MS/MS Methodology

Distinguishing these lipids is a challenge due to the small mass difference (2.016 Da) and the potential for isotopic overlap. The M+2 isotope of C24:0 Ceramide has the same nominal mass as C24:0 Dihydroceramide.

Critical Rule: You must separate these species chromatographically or use high-resolution MS (HRMS). For Triple Quadrupole (QqQ) instruments, chromatographic separation is mandatory.

Mass Transitions (MRM)
AnalytePrecursor Ion (m/z) [M+H]+Product Ion (m/z)Fragment Identity
C24:0 Ceramide ~648.6264.3Sphingosine (d18:1) - 2H₂O
C24:0 Dihydroceramide ~650.6266.3Sphinganine (d18:0) - 2H₂O

Note: Exact m/z depends on instrument calibration. Always optimize with standards.

Chromatographic Separation Protocol

Because the M+2 isotope of Ceramide (~650.6) interferes with the Dihydroceramide precursor (~650.6), and the product ions differ by only 2 Da, baseline separation is required .

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus C18, 2.1 x 50mm, 1.8 µm).

  • Mobile Phase A: 60:40 Acetonitrile:Water + 10mM Ammonium Formate + 0.1% Formic Acid.

  • Mobile Phase B: 90:10 Isopropanol:Acetonitrile + 10mM Ammonium Formate + 0.1% Formic Acid.

  • Gradient: C24:0 dhCer is slightly more hydrophobic than C24:0 Cer due to the saturated chain. dhCer elutes LATER than Cer.

Analytical Workflow Diagram

LCMS_Workflow cluster_MS Tandem Mass Spec (QqQ) Sample Biological Sample (Plasma/Tissue) Extract Lipid Extraction (Monophasic/Biphasic) Sample->Extract LC RP-HPLC Separation (C18 Column) Extract->LC Q1 Q1 Filter Select [M+H]+ LC->Q1 Elution Order: Cer -> dhCer Q1->Q1 Cer: 648.6 dhCer: 650.6 Q2 Q2 Collision Fragmentation Q1->Q2 Q3 Q3 Filter Select LCB Fragment Q2->Q3 Q3->Q3 Cer: 264.3 dhCer: 266.3 Detection Data Analysis Integrate Peaks Q3->Detection

Figure 2: LC-MS/MS workflow emphasizing the necessity of chromatographic separation and specific MRM transitions for the sphingoid base.

Experimental Protocols

Protocol A: Optimized Lipid Extraction (Modified Bligh & Dyer)

Standard Bligh & Dyer can result in poor recovery of very hydrophobic VLCCs. A modified approach is recommended.

  • Homogenization: Homogenize tissue (10 mg) or mix plasma (50 µL) in 750 µL Chloroform:Methanol (1:2 v/v) containing internal standards (e.g., C12:0-Cer, C12:0-dhCer).

  • Incubation: Vortex and incubate at 48°C for 1 hour (enhances VLCC solubility).

  • Phase Break: Add 250 µL Chloroform and 250 µL Alkaline Water (KOH in water, pH 9-10). Alkaline pH helps remove phospholipid interference.

  • Centrifugation: 1000 x g for 5 min.

  • Collection: Collect the lower organic phase.

  • Re-extraction: Re-extract the upper phase with 500 µL Chloroform. Combine organic phases.

  • Drying: Dry under nitrogen stream. Reconstitute in 100 µL Mobile Phase B (Isopropanol:ACN).

Protocol B: DES1 Activity Assay (Indirect)

Direct measurement of DES1 is difficult. The most robust method is measuring the substrate-to-product ratio.

  • Treatment: Treat cells with DES1 inhibitor (e.g., GT-11 or Fenretinide) or vehicle.

  • Labeling: Pulse cells with d7-Sphinganine (isotope labeled precursor) for 4-6 hours.

  • Extraction: Perform lipid extraction as above.

  • Analysis: Monitor the ratio of d7-C24:0-Ceramide (Product) to d7-C24:0-Dihydroceramide (Substrate).

  • Calculation: A decrease in the Cer/dhCer ratio indicates DES1 inhibition.

References

  • Siddique, M. M., et al. (2015). "Ablation of dihydroceramide desaturase 1, a therapeutic target for the treatment of metabolic diseases, simultaneously stimulates anabolic and catabolic signaling pathways." Molecular and Cellular Biology. Link

  • Stiban, J., et al. (2006). "Dihydroceramide hinders ceramide channel formation: Implications on apoptosis."[10] Apoptosis.[8][9][12][13][14] Link

  • Jiang, H., et al. (2013). "Development and validation of LC-MS/MS method for determination of very long acyl chain (C22:0 and C24:0) ceramides in human plasma."[2][4][5][10][14][15][16] Analytical and Bioanalytical Chemistry. Link

  • Holliday, M. W., et al. (2013). "C22:0- and C24:0-dihydroceramides confer mixed cytotoxicity in T-cell acute lymphoblastic leukemia cell lines."[3][12] PLOS ONE. Link

  • Bielawski, J., et al. (2006). "Comprehensive quantitative analysis of bioactive sphingolipids by high-performance liquid chromatography-tandem mass spectrometry." Methods in Molecular Biology. Link

  • Berardi, E., et al. (2016). "Dihydroceramide desaturase 1 (DES1) inhibition by fenretinide promotes endoplasmic reticulum stress and autophagy in neuroblastoma cells." Apoptosis.[8][9][12][13][14] Link

Sources

A Technical Guide to the De Novo Biosynthesis of N-tetracosanoyl-sphinganine in Mammalian Cells

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-tetracosanoyl-sphinganine, a C24:0 dihydroceramide, is a critical intermediate in the synthesis of very-long-chain (VLC) sphingolipids. These lipids are not merely structural components of cellular membranes but are also potent bioactive molecules implicated in cellular signaling, metabolic regulation, and the pathogenesis of numerous diseases. This technical guide provides an in-depth exploration of the de novo biosynthetic pathway of N-tetracosanoyl-sphinganine in mammalian cells. We will dissect each enzymatic step, from the initial condensation of serine and palmitoyl-CoA in the endoplasmic reticulum to the specific acylation by Ceramide Synthase 2 (CerS2). This document is designed for researchers, scientists, and drug development professionals, offering mechanistic insights, field-proven experimental protocols for pathway analysis, and a discussion of the regulatory networks that govern the flux of VLC sphingolipids.

Introduction: The Significance of Acyl Chain Length in Ceramide Biology

Sphingolipids are a complex and essential class of lipids defined by a sphingoid base backbone. At the heart of sphingolipid metabolism lies ceramide, which consists of a sphingoid base linked to a fatty acid via an amide bond. The length of this N-acyl chain is a critical determinant of the ceramide's physicochemical properties and biological function.[1][2][3] While long-chain (e.g., C16:0, C18:0) ceramides are widely studied, very-long-chain (VLC) ceramides, containing fatty acids of 22 carbons or more, play distinct and vital roles.

N-tetracosanoyl-sphinganine (C24:0 dihydroceramide) is the direct precursor to C24:0 ceramide, one of the most abundant VLC species in mammalian tissues. These VLC sphingolipids are integral to the formation of stable, ordered membrane domains, are essential for the skin barrier, and are involved in pathways regulating cell growth, apoptosis, and insulin signaling.[4][5] Dysregulation of VLC ceramide levels has been linked to metabolic diseases, cardiovascular events, and neurological disorders, making this pathway a critical area of investigation and a potential target for therapeutic intervention.[1][6][7][8]

This guide focuses on the de novo synthesis pathway, the primary route for generating new sphingolipids from basic precursors, which occurs predominantly on the cytosolic face of the endoplasmic reticulum (ER) and at mitochondria-associated membranes (MAMs).[9][10][11][12]

The De Novo Biosynthesis Pathway: A Mechanistic Overview

The synthesis of N-tetracosanoyl-sphinganine is a four-step enzymatic cascade localized primarily to the ER.

Step 1: Serine Palmitoyltransferase (SPT) - The Gateway to Sphingolipid Synthesis

The pathway begins with the condensation of L-serine and palmitoyl-CoA, a reaction catalyzed by serine palmitoyltransferase (SPT).[13][14] This is the committed and rate-limiting step of sphingolipid biosynthesis, making SPT a central control point for the entire pathway.[15][16] The SPT complex, composed of SPTLC1 and SPTLC2 subunits, produces the 18-carbon intermediate 3-ketodihydrosphingosine (also known as 3-ketosphinganine).[14] The activity of SPT is crucial for generating the sphingoid base backbone and its activation has been implicated in cellular stress responses and apoptosis.[15][16]

Step 2: 3-Ketodihydrosphingosine Reductase (KDSR) - Formation of the Sphinganine Backbone

The product of SPT, 3-ketodihydrosphingosine, is rapidly reduced to sphinganine (dihydrosphingosine) by the enzyme 3-ketodihydrosphingosine reductase (KDSR).[17] This reaction is dependent on the cofactor NADPH and occurs at the ER membrane, with the enzyme's active site facing the cytosol.[18][19] The formation of sphinganine is essential for the subsequent acylation step. Loss of KDSR function leads to the accumulation of the upstream intermediate 3-ketodihydrosphingosine and can disrupt ER homeostasis and the unfolded protein response (UPR).[20]

Step 3: Ceramide Synthase (CerS) - The Determinant of Acyl Chain Specificity

The third step is the N-acylation of sphinganine, which is catalyzed by a family of six ceramide synthases (CerS1-6). This step is arguably the most critical for determining the ultimate biological function of the resulting sphingolipid, as each CerS isoform exhibits strict specificity for fatty acyl-CoAs of different chain lengths.[21][22][23]

The synthesis of N-tetracosanoyl-sphinganine is predominantly mediated by Ceramide Synthase 2 (CerS2) , which shows a strong preference for very-long-chain acyl-CoAs, particularly C22:0, C24:0, and C24:1.[3][22][23][24] Ceramide Synthase 3 (CerS3) can also utilize very-long-chain and ultra-long-chain (C26 and longer) acyl-CoAs.[6][23][25] The availability of the tetracosanoyl-CoA substrate and the expression level and activity of CerS2 are therefore the key determinants for the production rate of C24:0 dihydroceramide.

Step 4: Dihydroceramide Desaturase (DEGS1) - Conversion to Ceramide

While N-tetracosanoyl-sphinganine itself has biological activity, it is most often the precursor to N-tetracosanoyl-sphingosine (C24:0 ceramide). This final step involves the introduction of a trans 4,5-double bond into the sphinganine backbone, a reaction catalyzed by dihydroceramide desaturase 1 (DEGS1), an ER-resident enzyme.[26][27] This conversion is critical, as ceramides and dihydroceramides often have distinct, and sometimes opposing, cellular functions.[26] Loss of DEGS1 function leads to the accumulation of dihydroceramides, which is associated with severe neurodegenerative disorders like hypomyelinating leukodystrophy-18.[27][28][29]

Visualizing the Pathway and Experimental Workflow

Diagram 1: De Novo Biosynthesis of N-tetracosanoyl-sphingosine

Biosynthesis_Pathway sub1 L-Serine + Palmitoyl-CoA enz1 SPT sub1->enz1 Endoplasmic Reticulum int1 3-Ketodihydrosphingosine enz2 KDSR int1->enz2 NADPH -> NADP+ int2 Sphinganine (Dihydrosphingosine) enz3 CerS2 int2->enz3 sub2 Tetracosanoyl-CoA (C24:0-CoA) sub2->enz3 prod1 N-tetracosanoyl-sphinganine (C24:0-Dihydroceramide) enz4 DEGS1 prod1->enz4 prod2 N-tetracosanoyl-sphingosine (C24:0-Ceramide) enz1->int1 Rate-Limiting Step enz2->int2 enz3->prod1 Acyl-Chain Specificity enz4->prod2 Introduces 4,5-trans double bond

Caption: The de novo biosynthetic pathway of C24:0 ceramide in the ER.

Diagram 2: Experimental Workflow for Ceramide Analysis

Experimental_Workflow step1 1. Mammalian Cell Culture (e.g., HeLa, HepG2) step2 2. Experimental Treatment (e.g., Genetic modification, drug treatment) step1->step2 step3 3. Cell Harvesting & Lysis step2->step3 step4 4. Total Lipid Extraction (Bligh & Dyer Method) step3->step4 step5 5. Sample Preparation (Add internal standard, dry down, reconstitute) step4->step5 step6 6. LC-MS/MS Analysis (HPLC Separation + Tandem Mass Spectrometry) step5->step6 step7 7. Data Processing (Quantification against standard curve) step6->step7 step8 8. Biological Interpretation step7->step8

Caption: A typical workflow for quantifying cellular ceramide species.

Regulation of N-tetracosanoyl-sphinganine Synthesis

The production of VLC dihydroceramides is tightly controlled at multiple levels to maintain cellular homeostasis.

  • Substrate Availability: The cellular pools of L-serine, palmitoyl-CoA, and especially very-long-chain acyl-CoAs are primary determinants. Fatty acid elongation pathways that produce tetracosanoyl-CoA are thus intrinsically linked to VLC ceramide synthesis.

  • Enzyme Expression and Activity: Transcriptional regulation of the SPTLC1/2, KDSR, CERS2, and DEGS1 genes is a key control mechanism. Post-translational modifications of the enzymes can also modulate their activity.

  • Accessory Proteins: Acyl-CoA binding protein (ACBP) has been shown to potently facilitate VLC ceramide synthesis by binding to very-long-chain acyl-CoA esters and interacting directly with CerS2 and CerS3, enhancing their activity.[6][7][30] This highlights the importance of acyl-CoA presentation to the enzyme's active site.

  • Metabolic Crosstalk: A homeostatic axis exists between sphingolipid and cholesterol metabolism. Acute cholesterol depletion in cells leads to a rapid induction of VLC-sphingolipid synthesis, suggesting a compensatory mechanism to maintain plasma membrane integrity and lipid packing.[4]

Methodologies for Studying the Pathway

Analyzing the biosynthesis of a specific lipid species like N-tetracosanoyl-sphinganine requires a combination of robust biochemical and analytical techniques.

Table 1: Mammalian Ceramide Synthase (CerS) Isoforms and Acyl-CoA Specificity
Ceramide SynthasePrimary Acyl-CoA SubstratesResulting Ceramide SpeciesKey Tissue Expression
CerS1 C18:0Long-ChainBrain, Skeletal Muscle
CerS2 C22:0, C24:0, C24:1 Very-Long-Chain Liver, Kidney, Brain
CerS3 C26:0 and longer (Ultra-Long)Ultra-Long-ChainTestis, Skin
CerS4 C18:0, C20:0Long-ChainWidespread
CerS5 C14:0, C16:0Long-ChainWidespread
CerS6 C14:0, C16:0Long-ChainWidespread
(Data synthesized from sources:[3][23][24])
Experimental Protocol 1: In Vitro Ceramide Synthase (CerS) Activity Assay

This protocol allows for the direct measurement of CerS activity in microsomal fractions isolated from cells or tissues. It relies on providing exogenous substrates and quantifying the product.

  • Rationale: Isolating the ER/microsomal fraction concentrates the CerS enzymes away from other cellular components. Using a fluorescent or radiolabeled substrate allows for sensitive detection of the newly synthesized product.

  • Methodology:

    • Microsome Isolation: Homogenize cultured cells or tissue in a hypotonic buffer. Perform differential centrifugation to pellet nuclei and mitochondria, then ultracentrifuge the supernatant to pellet the microsomal fraction. Resuspend the microsomes in a storage buffer.

    • Reaction Setup: In a microcentrifuge tube, combine the following in reaction buffer (e.g., 20 mM HEPES, pH 6.8):

      • Microsomal protein (e.g., 20-50 µg).

      • Sphinganine substrate (e.g., 20 µM), often complexed with defatted BSA to aid solubility.

      • Fatty Acyl-CoA substrate: Tetracosanoyl-CoA (C24:0-CoA) at a desired concentration (e.g., 50 µM).

    • Initiation and Incubation: Initiate the reaction by adding the acyl-CoA. Incubate at 37°C for a specified time (e.g., 30-60 minutes).

    • Reaction Termination: Stop the reaction by adding a solvent mixture for lipid extraction, such as chloroform:methanol (2:1, v/v), along with an internal standard (e.g., C17:0-ceramide).

    • Extraction and Analysis: Vortex thoroughly and centrifuge to separate the phases. Collect the lower organic phase, dry it under nitrogen, and reconstitute in a suitable solvent for LC-MS/MS analysis.[31]

Experimental Protocol 2: Total Lipid Extraction from Cultured Mammalian Cells

This is a foundational protocol for isolating lipids, including N-tetracosanoyl-sphinganine, from cellular material for subsequent analysis.

  • Rationale: The Bligh & Dyer method uses a chloroform/methanol/water monophasic system to disrupt cells and solubilize lipids. Adjusting the solvent ratios creates a biphasic system, partitioning lipids into the lower chloroform phase.

  • Methodology:

    • Harvesting: Aspirate culture media and wash cells with ice-cold PBS. Scrape cells into a known volume of PBS and transfer to a glass tube.

    • Internal Standard: Add a known amount of a non-endogenous internal standard (e.g., a stable isotope-labeled ceramide or a ceramide with an odd-numbered acyl chain) to the cell suspension. This is critical for accurate quantification as it corrects for sample loss during extraction and variability in ionization.[32]

    • Monophasic Extraction: Add methanol and chloroform to the cell suspension to achieve a final ratio of Chloroform:Methanol:Aqueous Sample (e.g., 1:2:0.8, v/v/v). Vortex vigorously for 15 minutes.

    • Phase Separation: Add chloroform and water to break the monophasic system, achieving a final ratio of Chloroform:Methanol:Water (e.g., 2:2:1.8, v/v/v). Vortex again and centrifuge at low speed (e.g., 2,000 x g) for 10 minutes to separate the phases.

    • Collection: Carefully collect the lower organic (chloroform) layer containing the lipids using a glass Pasteur pipette.

    • Drying and Storage: Evaporate the solvent under a stream of nitrogen gas. The dried lipid film can be stored at -80°C until analysis.

Experimental Protocol 3: Quantification of N-tetracosanoyl-sphinganine by LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for lipid analysis, offering high sensitivity and specificity to resolve and quantify individual lipid species.[33][34][35]

  • Rationale: HPLC separates lipids based on their physicochemical properties (e.g., hydrophobicity using a C8 or C18 reverse-phase column). The separated lipids are then ionized (e.g., by electrospray ionization, ESI) and analyzed by a tandem mass spectrometer. Multiple Reaction Monitoring (MRM) mode provides exceptional specificity by monitoring a specific precursor-to-product ion transition for the analyte of interest.

  • Methodology:

    • Sample Reconstitution: Reconstitute the dried lipid extract from Protocol 2 in a suitable mobile phase, such as methanol or acetonitrile/isopropanol.

    • Chromatographic Separation:

      • HPLC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.[33]

      • Column: A reverse-phase C8 or C18 column is commonly used for separating ceramide and dihydroceramide species.[33]

      • Mobile Phase: A gradient of two solvents is typically used. For example, Solvent A: Water with 0.1% formic acid and Solvent B: Acetonitrile with 0.1% formic acid. The gradient program will transition from a higher polarity to a lower polarity to elute the lipids.[31]

    • Mass Spectrometry Detection:

      • Ionization: Use positive-ion mode Electrospray Ionization (ESI+).

      • Analysis Mode: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

      • MRM Transition for N-tetracosanoyl-sphinganine (C24:0-DHCer): The specific mass-to-charge ratio (m/z) of the protonated precursor ion [M+H]+ is selected. This ion is then fragmented, and a specific product ion is monitored. This unique transition confirms the identity of the analyte.

    • Quantification: Generate a standard curve using synthetic N-tetracosanoyl-sphinganine of known concentrations. The peak area of the endogenous analyte is normalized to the peak area of the internal standard, and the concentration is calculated from the standard curve. This provides absolute or relative quantification of the target lipid in the original sample.

Conclusion and Future Perspectives

The biosynthesis of N-tetracosanoyl-sphinganine is a tightly regulated and compartmentalized process central to the production of very-long-chain sphingolipids. The specificity of Ceramide Synthase 2 is the defining feature of this pathway, highlighting it as a potential node for therapeutic intervention in diseases characterized by aberrant VLC ceramide metabolism. Advances in analytical techniques, particularly mass spectrometry-based lipidomics, have been instrumental in elucidating the complexities of this pathway.[11] Future research will likely focus on the dynamic regulation of CerS2 activity, the mechanisms of VLC ceramide transport between organelles, and the precise roles of C24:0-dihydroceramide and its ceramide counterpart in cellular signaling networks. A deeper understanding of these processes will undoubtedly uncover new opportunities for drug development and diagnostics in the fields of metabolic and neurological disease.

References

  • Fässler, M., et al. (2017). Regulation of very-long acyl chain ceramide synthesis by Acyl-CoA binding protein. Journal of Biological Chemistry, 292(18), 7588-7597. [Link]

  • UniProt Consortium. (2018). KDSR - 3-ketodihydrosphingosine reductase - Homo sapiens (Human). UniProtKB. [Link]

  • Perry, D. K., et al. (2000). Serine palmitoyltransferase regulates de novo ceramide generation during etoposide-induced apoptosis. Journal of Biological Chemistry, 275(12), 9078-84. [Link]

  • MedlinePlus. KDSR gene. MedlinePlus Genetics. [Link]

  • Kasumov, T., et al. (2010). QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY. PMC. [Link]

  • Kolakowska, A., et al. (2014). Subcellular localization of the enzymes involved in the metabolism of sphingolipids. ResearchGate. [Link]

  • Fässler, M., et al. (2017). Regulation of very-long acyl chain ceramide synthesis by acyl-CoA-binding protein. Journal of Biological Chemistry. [Link]

  • Grokipedia. KDSR. Grokipedia. [Link]

  • Reactome. KDSR reduces 3-ketosphingoid. Reactome Pathway Database. [Link]

  • Perry, D. K. (2002). Serine palmitoyltransferase: role in apoptotic de novo ceramide synthesis and other stress responses. Biochimica et Biophysica Acta, 1585(2-3), 238-44. [Link]

  • Pothukuchi, P., et al. (2023). Cholesterol-dependent homeostatic regulation of very long chain sphingolipid synthesis. eLife. [Link]

  • Ma'ayan Lab. DEGS1 Gene. Computational Systems Biology. [Link]

  • Li, Y., et al. (2022). 3-Ketodihydrosphingosine reductase maintains ER homeostasis and unfolded protein response in leukemia. Leukemia, 36(1), 100-110. [Link]

  • Finucane, O. M., et al. (2022). Serine Palmitoyltransferase Gene Silencing Prevents Ceramide Accumulation and Insulin Resistance in Muscles in Mice Fed a High-Fat Diet. MDPI. [Link]

  • Bionda, C., et al. (2004). Subcellular compartmentalization of ceramide metabolism: MAM (mitochondria-associated membrane) and/or mitochondria?. Biochemical Journal. [Link]

  • Gornicka, A., et al. (2021). Serine palmitoyltransferase assembles at ER–mitochondria contact sites. The EMBO Journal. [Link]

  • Masukawa, Y., et al. (2008). LC/MS analysis of stratum corneum lipids: ceramide profiling and discovery. Journal of Lipid Research. [Link]

  • Poffenberger, G., et al. (2018). Serine palmitoyltransferase-mediated de novo sphingolipid biosynthesis is required for normal insulin production and glucose tolerance. Diabetologia. [Link]

  • Fässler, M., et al. (2017). Regulation of very-long acyl chain ceramide synthesis by acyl-CoA-binding protein. PubMed. [Link]

  • Aronova, S., et al. (2008). Regulation of Ceramide Biosynthesis by TOR Complex 2. Cell Metabolism. [Link]

  • Wang, Y., et al. (2022). Insights into the roles and pathomechanisms of ceramide and sphigosine-1-phosphate in nonalcoholic fatty liver disease. PMC. [Link]

  • Ginés-Gómez, P., et al. (2023). Sphingolipid desaturase DEGS1 is essential for mitochondria-associated membrane integrity. DDD UAB. [Link]

  • Zhu, Y., et al. (2024). Loss of dihydroceramide desaturase drives neurodegeneration by disrupting endoplasmic reticulum and lipid droplet homeostasis in glial cells. eLife. [Link]

  • Al-Disi, D. A., et al. (2022). Role of Ceramides in the Molecular Pathogenesis and Potential Therapeutic Strategies of Cardiometabolic Diseases: What we Know so Far. PMC. [Link]

  • JensenLab. DEGS1 - DISEASES. JensenLab. [Link]

  • Al-Disi, D. A., et al. (2022). Role of Ceramides in the Molecular Pathogenesis and Potential Therapeutic Strategies of Cardiometabolic Diseases: What we Know so Far. Frontiers in Pharmacology. [Link]

  • Kim, D. H., et al. (2022). Optimization of Ceramide Analysis Method Using LC-MS in Cosmetics. Journal of the Society of Cosmetic Scientists of Korea. [Link]

  • MetwareBio. (2024). Ceramide Metabolism: A Key Pathway in Lipid Signaling and Human Disease. MetwareBio. [Link]

  • Chen, X., et al. (2020). Quantitative LCMS for ceramides/dihydroceramides: pregnancy baseline biomarkers and potential metabolic messengers. bioRxiv. [Link]

  • Vences-Guzman, A., et al. (2015). Convergent evolution of bacterial ceramide synthesis. Nature Chemical Biology. [Link]

  • Al-Disi, D. A., et al. (2022). Different pathological effects of ceramides (C16:0, C18:0, and C24:1). ResearchGate. [Link]

  • Jung, J., et al. (2020). Dihydroceramide desaturase directs the switch between exosome production and autophagy for neuronal maintenance. bioRxiv. [Link]

  • Levy, M., & Futerman, A. H. (2010). Ceramide synthases at the centre of sphingolipid metabolism and biology. Biochemical Journal. [Link]

  • Laiglesia, M. A., et al. (2022). Plasma Ceramides Pathophysiology, Measurements, Challenges, and Opportunities. MDPI. [Link]

  • Bergman, B. C., et al. (2016). Quantifying ceramide kinetics in vivo using stable isotope tracers and LC-MS/MS. American Journal of Physiology-Endocrinology and Metabolism. [Link]

  • Laviad, E. L., et al. (2012). Eleven residues determine the acyl chain specificity of ceramide synthases. Journal of Biological Chemistry. [Link]

  • Roth, K. E., et al. (2018). Traceless synthesis of ceramides in living cells reveals saturation-dependent apoptotic effects. PNAS. [Link]

  • Canals, D., et al. (2022). A simple, highly sensitive, and facile method to quantify ceramide at the plasma membrane. Journal of Lipid Research. [Link]

  • IUBMB. EC 2.3.1.298. Enzyme Nomenclature. [Link]

  • Turpin-Nolan, S. M., & Holland, W. L. (2020). Ceramide Synthases Are Attractive Drug Targets for Treating Metabolic Diseases. Trends in Pharmacological Sciences. [Link]

  • Schiffmann, S., et al. (2009). Selective knockdown of ceramide synthases reveals complex interregulation of sphingolipid metabolism. Journal of Lipid Research. [Link]

  • Koybasi, S., et al. (2004). Specificity of ceramide synthase(s) and the diversity of ceramide species. ResearchGate. [Link]

  • PubChem. sphingolipid biosynthesis (mammals). Pathway. [Link]

Sources

Technical Guide: N-Lignoceroyl-DL-dihydrosphingosine as a Lipidomic Biomarker for Diabetes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Lignoceroyl-dihydrosphingosine (C24:0 Dihydroceramide) has emerged from the shadow of being a mere metabolic intermediate to become a high-fidelity predictive biomarker for Type 2 Diabetes (T2D) and insulin resistance. While historically considered biologically inert, recent lipidomic profiling reveals that elevations in plasma dihydroceramides (dhCers)—particularly the C24:0 species—precede the onset of diabetes by years, often outperforming traditional markers like HbA1c in early risk stratification.

This guide provides a rigorous technical framework for the quantification and interpretation of this analyte. It addresses the specific use of N-Lignoceroyl-DL-dihydrosphingosine (the synthetic racemic standard) to quantify the endogenous D-erythro isomer found in human plasma.

Part 1: The Biological Imperative

Mechanism of Action: The "Stalled" Biosynthesis

The accumulation of C24:0 Dihydroceramide is a hallmark of metabolic gridlock. Under homeostatic conditions, dihydroceramides are rapidly desaturated by Dihydroceramide Desaturase 1 (DES1) to form ceramides.

In states of lipotoxicity (excess saturated fatty acids) and oxidative stress, DES1 activity is inhibited. This creates a bottleneck, causing upstream dihydroceramides to accumulate. Unlike ceramides, which promote apoptosis, accumulated dhCers are linked to autophagy dysfunction and the inhibition of Akt/PKB signaling, a critical node in the insulin response pathway.

DOT Diagram: Sphingolipid Bottleneck in Insulin Resistance

SphingolipidPathway Palmitate Palmitate + Serine SPT Serine Palmitoyltransferase (Rate Limiting) Palmitate->SPT dhCer C24:0 Dihydroceramide (Biomarker Accumulation) SPT->dhCer De Novo Synthesis Cer C24:0 Ceramide dhCer->Cer Desaturation (Blocked) Akt Akt/PKB Translocation dhCer->Akt Inhibition DES1 DES1 Enzyme (Inhibited by ROS/Stress) Insulin Insulin Receptor Insulin->Akt Signaling

Caption: The metabolic bottleneck where DES1 inhibition leads to C24:0 Dihydroceramide accumulation, subsequently interfering with insulin signaling.

Part 2: Analytical Validation (The "How")

The Standard: DL- vs. D-erythro-

Critical Distinction: Biological systems exclusively produce the D-erythro stereoisomer. However, the This compound available from chemical suppliers is a racemic mixture.

  • Protocol Impact: When using the DL- standard for retention time confirmation or external calibration, ensure your chromatographic method resolves the diastereomers if possible, or verify that the ionization efficiency of the DL mixture matches the endogenous D-erythro form.

  • Gold Standard: For absolute quantification, use an isotopically labeled internal standard (e.g., C24:0 dhCer-d4) to account for matrix effects.

LC-MS/MS Methodology

Targeted quantification requires Triple Quadrupole (QqQ) Mass Spectrometry operating in Multiple Reaction Monitoring (MRM) mode.

Mass Transitions

The distinction between Dihydroceramide (dhCer) and Ceramide (Cer) relies on the sphingoid base fragment.

  • Ceramide (d18:1): Fragment m/z 264.3[1]

  • Dihydroceramide (d18:0): Fragment m/z 266.3 (Lacks the C4-C5 double bond)

Table 1: Optimized MRM Parameters for C24:0 dhCer

AnalytePrecursor Ion (Q1)Product Ion (Q3)CE (eV)Dwell (ms)Rationale
C24:0 dhCer 652.7 [M+H]+266.34050Specific d18:0 backbone fragment
C24:0 dhCer 652.7 [M+H]+634.72550Water loss (Confirming ion)
C24:0 Cer 650.6 [M+H]+264.34050Monitor for separation check
IS (C24:0-d4) 656.7 [M+H]+266.34050Internal Standard

Note: C24:0 Ceramide (Mass ~650.6) has an M+2 isotope at ~652.6. Without chromatographic separation, high levels of Ceramide can contribute to the Dihydroceramide signal. Chromatographic resolution is mandatory.

Part 3: Experimental Protocol

Sample Preparation: Modified MTBE Extraction

We utilize Methyl-tert-butyl ether (MTBE) over traditional Chloroform (Bligh-Dyer) for superior safety and automation compatibility (lipid layer floats on top).

Reagents:

  • Methanol (LC-MS Grade)

  • MTBE (HPLC Grade)

  • Internal Standard Mix (N-Lignoceroyl-dhSph-d4 dissolved in MeOH)

Step-by-Step Workflow:

  • Aliquot: Transfer 50 µL of plasma into a glass tube or 96-well deep plate.

  • Spike: Add 10 µL of Internal Standard Mix (2 µM). Vortex 10s.

  • Precipitate: Add 300 µL ice-cold Methanol. Vortex 30s.

  • Extract: Add 1000 µL MTBE. Incubate at room temp for 10 min with agitation.

  • Phase Separation: Add 250 µL MS-grade water. Centrifuge at 3,000 x g for 10 min.

  • Collection: Transfer the upper organic phase (MTBE) to a fresh vial.

  • Dry: Evaporate under nitrogen stream at 40°C.

  • Reconstitute: Resuspend in 100 µL Methanol/Chloroform (9:1) or initial mobile phase.[2]

DOT Diagram: Analytical Workflow

Workflow Sample Plasma Sample (50 µL) Spike Add IS: C24:0-d4 Sample->Spike Extract MTBE Extraction (Organic Phase) Spike->Extract LC UHPLC Separation (C18 Column) Extract->LC MS QqQ MS/MS (m/z 652.7 -> 266.3) LC->MS Data Quantification (dhCer/Cer Ratio) MS->Data

Caption: End-to-end lipidomic workflow from plasma extraction to targeted MS quantification.

Part 4: Data Interpretation & Reference Values

The Biomarker Signature

Absolute quantification is valuable, but the Dihydroceramide/Ceramide Ratio is often more robust against inter-individual variability in total lipid load.

Interpretation Table:

MetricHealthy ControlPre-Diabetic/Insulin ResistantClinical Significance
C24:0 dhCer Conc. < 150 nM> 250 nMIndicates DES1 overload
dhCer/Cer Ratio Low (< 0.05)Elevated (> 0.10)High specificity for T2D risk
Correlation N/APositively correlates with HOMA-IRPredicts progression 2-9 years prior
Expert Insight: The "Lipidomic Fingerprint"

Do not analyze C24:0 dhCer in isolation. It is most powerful when analyzed as part of a panel including C22:0 dhCer and C18:0 Cer . If C24:0 dhCer is elevated while C24:0 Ceramide remains normal or slightly elevated, the system is under metabolic stress but has not yet reached β-cell failure. If both are extremely high, lipotoxicity is likely active.

References

  • Wigger, L., et al. (2017).[3] "Plasma Dihydroceramides Are Diabetes Susceptibility Biomarker Candidates in Mice and Humans."[3][4][5] Cell Reports. [Link]

  • Meikle, P. J., et al. (2013).[6] "Plasma Lipid Profiling Shows Similar Associations with Prediabetes and Type 2 Diabetes."[6] PLOS ONE. [Link]

  • Lipid Maps Structure Database. "N-lignoceroyl-dihydrosphingosine (C24:0 dhCer)." [Link]

  • Siddique, M. M., et al. (2015). "Dihydroceramides: From Bit Players to Lead Actors." Journal of Biological Chemistry. [Link]

  • Barbarroja, N., et al. (2015). "Dihydroceramide accumulation mediates cytotoxic effects of resveratrol in gastric cancer cells." (Reference for DES1 inhibition mechanism). Scientific Reports. [Link]

Sources

Technical Guide: LC-MS/MS Quantification of C24:0 Dihydroceramide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details a robust, high-sensitivity LC-MS/MS methodology for the quantification of N-lignoceroyl-sphinganine (C24:0 Dihydroceramide) in biological matrices.

Once considered a biologically inert intermediate, C24:0 dihydroceramide (dhCer) is now recognized as a critical biomarker for metabolic dysfunction, specifically insulin resistance and type 2 diabetes. It accumulates when dihydroceramide desaturase 1 (DES1) is inhibited, making it a vital pharmacodynamic marker in drug development programs targeting sphingolipid metabolism.

Key Technical Differentiator: This protocol specifically addresses the critical analytical challenge of separating C24:0 dhCer from its abundant downstream product, C24:0 Ceramide, which presents a significant isobaric interference risk (M+2 isotope effect).

Part 1: The Analytical Challenge (Causality & Logic)

To quantify C24:0 dhCer accurately, one must overcome three specific physicochemical hurdles.

The "M+2" Isobaric Interference

This is the most common source of Type I error (false positives) in dhCer analysis.

  • The Chemistry: C24:0 Ceramide (

    
    , MW 649.6) is naturally much more abundant (10-50x) than C24:0 dhCer (
    
    
    
    , MW 651.6).
  • The Problem: The naturally occurring

    
     isotope of C24:0 Ceramide appears at the exact same nominal mass as C24:0 dhCer (m/z 652.7).
    
  • The Solution: Mass resolution alone on a triple quadrupole is insufficient. You must achieve chromatographic baseline separation between the two species. Additionally, tracking the specific Long Chain Base (LCB) fragment provides secondary specificity (see MRM Strategy).

Extreme Lipophilicity & Carryover

The C24 fatty acid chain makes this molecule extremely hydrophobic.

  • The Risk: C24:0 dhCer tends to adsorb to the rotor seals, needle seat, and column frits, eluting in subsequent blank injections ("Ghost Peaks").

  • The Solution: A mobile phase system utilizing Isopropanol (IPA) is mandatory to solubilize the analyte fully, coupled with a specific needle wash protocol.

Part 2: Biological Context & Pathway[1]

Understanding the biosynthetic origin is crucial for interpreting data, particularly when using DES1 inhibitors.

SphingolipidPathway PalmitoylCoA Palmitoyl-CoA + Serine KDS 3-Ketosphinganine PalmitoylCoA->KDS SPT Sphinganine Sphinganine KDS->Sphinganine Reductase DhCer C24:0 Dihydroceramide (Target Analyte) Sphinganine->DhCer CerS2 (C24 Specificity) Cer C24:0 Ceramide (Interference) DhCer->Cer DES1 (Desaturase) Complex Sphingomyelins & Glycosphingolipids Cer->Complex SMS/GCS

Figure 1: De Novo Sphingolipid Biosynthesis. The target analyte (Blue) is converted to Ceramide (Yellow) by DES1. Inhibition of DES1 leads to accumulation of the target.

Part 3: Experimental Methodology

A. Sample Preparation: Modified Monophasic Extraction

Traditional liquid-liquid extractions (Bligh-Dyer) are effective but difficult to automate. For high-throughput drug development, a Butanol/Methanol single-phase extraction provides >95% recovery for very long-chain sphingolipids while maintaining protein precipitation efficacy.

Reagents:

  • Extraction Solvent: 1-Butanol : Methanol (1:1 v/v) containing 10 mM Ammonium Formate.

  • Internal Standard (IS): C24:0 dhCer-d4 (preferred) or C8:0 dhCer. Do not use C24:0 Ceramide-d7 as it does not track the desaturase step.

Protocol:

  • Aliquot: Transfer 10 µL of plasma/serum into a 1.5 mL Safe-Lock tube.

  • Spike: Add 10 µL of Internal Standard working solution.

  • Extract: Add 100 µL of Extraction Solvent .

  • Vortex: Aggressive vortexing for 30 seconds.

  • Sonication: Sonicate for 5 minutes (critical for liberating C24 species from albumin).

  • Centrifuge: 15,000 x g for 10 minutes at 4°C.

  • Transfer: Transfer supernatant to a glass vial with a low-volume insert. Note: Avoid plastic vials if possible to reduce adsorption.

B. LC-MS/MS Instrumentation & Conditions

Chromatography (UHPLC):

  • Column: Phenomenex Kinetex C18 EVO (2.1 x 50 mm, 1.7 µm) or Waters BEH C18.

    • Why: High carbon load is needed to retain lipids, but short length allows faster run times.

  • Mobile Phase A: 60:40 Acetonitrile:Water + 10 mM Ammonium Formate + 0.1% Formic Acid.

  • Mobile Phase B: 90:10 Isopropanol:Acetonitrile + 10 mM Ammonium Formate + 0.1% Formic Acid.

    • Expert Insight: The addition of Ammonium Formate facilitates

      
       formation and improves peak shape compared to Formic Acid alone.
      

Gradient Table:

Time (min)Flow (mL/min)% Mobile Phase BPhase
0.000.4040Loading
1.500.4090Elution (Target)
3.500.4099Wash
4.500.4099Wash
4.600.4040Re-equilibration
6.000.4040End

Mass Spectrometry (MRM Parameters): Operate in Positive Electrospray Ionization (+ESI) mode.

AnalytePrecursor (m/z)Product (m/z)Dwell (ms)CE (V)Specificity Note
C24:0 dhCer 652.7 266.3 5035Sphinganine backbone
C24:0 Cer (Interference)650.6264.32035Sphingosine backbone
C24:0 dhCer-d4 (IS)656.7266.35035Matches target backbone
  • Critical Setting: The transition 652.7 -> 266.3 is specific to the dihydro base (sphinganine). If you monitor 264.3, you are detecting the background noise from the Ceramide isotope.

Part 4: Analytical Workflow & Logic

Workflow cluster_0 Sample Prep cluster_1 LC-MS/MS Analysis Sample Plasma Sample (10 µL) Extract 1-BuOH/MeOH Extraction + Internal Standard Sample->Extract Centrifuge Centrifuge (Remove Proteins) Extract->Centrifuge LC UHPLC Separation (C18 Column, IPA Gradient) Centrifuge->LC MS MS/MS Detection (MRM: 652.7 -> 266.3) LC->MS Data Data Processing (Peak Integration & IS Correction) MS->Data Check Check: Is RT of 652.7 distinct from 650.6? MS->Check

Figure 2: Analytical Workflow. Note the critical logic check for retention time (RT) separation.

Part 5: Validation & Troubleshooting

System Suitability Criteria

Before running study samples, the system must pass these checks:

  • Resolution: The retention time difference between C24:0 Cer and C24:0 dhCer must be > 0.1 min (baseline resolution).

  • Carryover: Inject a blank immediately after the highest standard (ULOQ). The peak area of C24:0 dhCer in the blank must be < 20% of the LLOQ.

Troubleshooting "Ghost Peaks"

If you see C24:0 dhCer in your blank samples:

  • Cause: The C24 chain is sticking to the rotor seal.

  • Fix: Switch the needle wash solvent to Isopropanol:Acetonitrile:Acetone (45:45:10) . The addition of acetone helps strip lipids from polymeric seals.

Reference Ranges

In healthy human plasma, C24:0 dhCer is typically found in the range of 50–200 ng/mL , whereas C24:0 Ceramide is often 1000–3000 ng/mL . This high ratio emphasizes the need for the rigorous separation described above.

References

  • Jiang, H., et al. (2013). Development and validation of LC-MS/MS method for determination of very long acyl chain (C22:0 and C24:0) ceramides in human plasma.[1][2][3][4][5][6][7] Analytical and Bioanalytical Chemistry, 405, 7357–7365.[1] Link

  • Alshehry, Z. H., et al. (2015). An Efficient Single Phase Method for the Extraction of Plasma Lipids. Metabolites, 5(2), 389–403. Link

  • Bielawski, J., et al. (2006). Simultaneous quantitative analysis of bioactive sphingolipids by high-performance liquid chromatography-tandem mass spectrometry. Methods, 39(2), 82-91. Link

  • Siddique, M. M., et al. (2015). Ablation of dihydroceramide desaturase 1, a therapeutic target for the treatment of metabolic diseases. Molecular and Cellular Biology, 35(10), 1768–1779. Link

Sources

HPLC separation conditions for N-tetracosanoyl-sphinganine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the HPLC Separation of N-tetracosanoyl-sphinganine (Cer(d18:0/24:0))

Executive Summary

N-tetracosanoyl-sphinganine, a saturated very-long-chain ceramide (VLC-Cer), is a critical lipid molecule implicated in cellular structure, signaling, and the pathology of various diseases. Accurate and robust quantification of this analyte is paramount for researchers in cell biology and drug development. However, its high hydrophobicity and lack of a strong chromophore present significant analytical challenges. This guide provides a comprehensive, in-depth exploration of High-Performance Liquid Chromatography (HPLC) methodologies for the effective separation and detection of N-tetracosanoyl-sphinganine. We will dissect the causal reasoning behind chromatographic choices, from column chemistry and mobile phase composition to detector selection, empowering scientists to develop and implement self-validating, reliable analytical protocols. This document moves beyond simple step-by-step instructions to offer field-proven insights grounded in the fundamental principles of lipid analysis.

Introduction: The Analytical Challenge of a Very-Long-Chain Ceramide

N-tetracosanoyl-sphinganine, systematically known as Cer(d18:0/24:0), is a sphingolipid composed of a sphinganine (dihydrosphingosine) backbone N-acylated with a 24-carbon saturated fatty acid (tetracosanoic acid). As a member of the very-long-chain ceramide family, it is an essential component of cellular membranes, particularly in tissues like the skin, where it contributes to the epidermal barrier function.

The analytical goal is to separate this highly non-polar molecule from a complex matrix of other lipids, which often includes other ceramide species with varying acyl chain lengths, degrees of saturation, and sphingoid bases.[1] The primary challenges are:

  • High Hydrophobicity: The long C24 acyl chain makes the molecule extremely non-polar, demanding strong retention on reversed-phase columns or specialized normal-phase conditions.

  • Structural Isomers: Biological samples contain a vast array of ceramide species, requiring high-resolution chromatography to differentiate Cer(d18:0/24:0) from its close relatives (e.g., Cer(d18:1/24:0) or Cer(d18:0/24:1)).[1]

  • Lack of UV Chromophore: Ceramides do not possess a native chromophore, rendering standard UV-Vis detection ineffective and necessitating alternative detection techniques like mass spectrometry or evaporative light scattering.[2][3]

This guide will focus on the two most powerful and widely adopted HPLC strategies to overcome these challenges: Reversed-Phase HPLC coupled with Mass Spectrometry (RP-HPLC-MS) and Normal-Phase HPLC with Evaporative Light Scattering Detection (NP-HPLC-ELSD).

Foundational Principles of HPLC for Ceramide Analysis

The choice between reversed-phase, normal-phase, or HILIC chromatography is the most critical decision in method development. It dictates the separation mechanism and overall suitability for the analytical goal.

  • Reversed-Phase (RP) HPLC: This is the most common technique for ceramide analysis.[2] It utilizes a non-polar stationary phase (e.g., C18) and a polar mobile phase. Separation is driven by the hydrophobic interactions between the analyte and the stationary phase. In this mode, lipids are separated primarily based on their hydrophobicity, which correlates with acyl chain length and degree of unsaturation.[4] Longer, more saturated ceramides like N-tetracosanoyl-sphinganine will be very strongly retained.

  • Normal-Phase (NP) HPLC: This technique uses a polar stationary phase (e.g., silica) and a non-polar mobile phase.[5] Separation is based on the polarity of the analyte's headgroup. While all ceramides share the same fundamental headgroup, NP-HPLC can effectively separate entire lipid classes (e.g., ceramides from cholesterol or triglycerides).[6] It is particularly useful for resolving ceramides with different numbers of hydroxyl groups.[6]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC uses a polar stationary phase similar to normal-phase but employs a reversed-phase type mobile phase (e.g., acetonitrile/water).[4] It separates compounds based on their polarity and is particularly effective for distinguishing lipids based on their polar headgroups.[7][8] For separating ceramides that differ only in acyl chain length, HILIC is less effective than RP-HPLC.

For the specific analysis of N-tetracosanoyl-sphinganine, RP-HPLC is the superior choice for resolving it from other ceramides , while NP-HPLC is excellent for isolating the total ceramide class from other lipids.

Method Development Strategy: A Logic-Driven Workflow

A robust HPLC method is a self-validating system. The development process should be systematic, beginning with the analytical goal and progressing through logical optimization steps.

MethodDevelopment A Define Analytical Goal (Quantify Cer(d18:0/24:0)) B Choose Chromatographic Mode (RP-HPLC for speciation) A->B C Select Column Chemistry (e.g., C18 for high hydrophobicity) B->C D Choose Detection Method (MS for sensitivity/specificity, ELSD for universality) B->D E Develop Mobile Phase Gradient (ACN/IPA/H2O with additives) C->E F Optimize Detector Parameters (Ionization, Nebulizer Temp, etc.) D->F E->F H Method Validation (Linearity, LOD, LOQ, Precision) F->H G Sample Preparation (Lipid Extraction & Internal Standard) G->A Feedback Loop

Caption: A logical workflow for developing a robust HPLC method for N-tetracosanoyl-sphinganine analysis.

Recommended HPLC Methodologies

The Gold Standard: Reversed-Phase HPLC-MS/MS

This approach offers the highest sensitivity and specificity, making it the definitive method for quantitative analysis of individual ceramide species from complex biological matrices.[2] Electrospray ionization (ESI) in the positive ion mode is commonly used for ceramide analysis.[9]

Experimental Protocol: RP-HPLC-MS/MS

  • Column Selection: Utilize a C18 reversed-phase column with a particle size of ≤3 µm for high efficiency. A common dimension is 2.1 mm i.d. x 100-150 mm length.

  • Mobile Phase Preparation:

    • Mobile Phase A: Acetonitrile/Water (60:40, v/v) with 10 mM ammonium formate and 0.1% formic acid. The additives are critical for promoting analyte ionization for MS detection.[10]

    • Mobile Phase B: Isopropanol/Acetonitrile (90:10, v/v) with 10 mM ammonium formate and 0.1% formic acid.

  • HPLC Gradient Elution: The high hydrophobicity of Cer(d18:0/24:0) requires a high percentage of strong organic solvent for elution.

    Time (min) Flow Rate (mL/min) % Mobile Phase A % Mobile Phase B
    0.0 0.4 70 30
    2.0 0.4 70 30
    12.0 0.4 0 100
    20.0 0.4 0 100
    20.1 0.4 70 30

    | 25.0 | 0.4 | 70 | 30 |

  • Mass Spectrometry Parameters (Triple Quadrupole):

    • Ionization Mode: ESI, Positive

    • Detection Mode: Multiple Reaction Monitoring (MRM)

    • Precursor Ion [M+H]+: For Cer(d18:0/24:0), this is m/z 654.6.

    • Product Ion: The characteristic fragment ion for the d18:0 sphinganine backbone is m/z 284.3 (resulting from dehydration).[1]

    • MRM Transition: 654.6 → 284.3

    • Internal Standard: A non-endogenous standard like C17-Ceramide (d18:1/17:0) should be used for accurate quantification.[11]

A Robust Alternative: Normal-Phase HPLC-ELSD

When access to mass spectrometry is limited, NP-HPLC with an Evaporative Light Scattering Detector (ELSD) provides a robust, universal detection method.[3] This approach is excellent for quantifying total ceramide classes.[5][12]

Experimental Protocol: NP-HPLC-ELSD

  • Column Selection: Utilize a silica or cyanopropyl (CN) bonded column. A CN column can be particularly effective at separating ceramides from interfering sterols.[13]

  • Mobile Phase Preparation:

    • Mobile Phase A: Chloroform (or a less toxic alternative like heptane/ethyl acetate).

    • Mobile Phase B: Chloroform/Methanol/Triethylamine/Formic Acid (a mixture designed to elute polar lipids and improve peak shape). The addition of triethylamine and formic acid is crucial for achieving sharp peaks for sphingoid bases and ceramides on a silica column.[5][14]

  • HPLC Isocratic or Gradient Elution:

    Time (min) Flow Rate (mL/min) % Mobile Phase A % Mobile Phase B
    0.0 1.0 98 2
    15.0 1.0 80 20
    20.0 1.0 80 20
    20.1 1.0 98 2

    | 25.0 | 1.0 | 98 | 2 |

  • ELSD Parameters:

    • Drift Tube Temperature: 40-50 °C (low temperature is preferable to avoid volatilization of semi-volatile analytes).

    • Nebulizer Gas (Nitrogen) Pressure: ~3.5 bar.

    • Note: ELSD response can be non-linear, often following the power-law equation A = a * m^b, where A is peak area and m is mass.[15] Therefore, a multi-point calibration curve is essential for accurate quantification.

Critical Experimental Parameters & Causality

Column Chemistry Selection
  • Causality (RP-HPLC): For resolving ceramides by acyl chain length, a C18 column is the standard choice. The long alkyl chains provide the necessary hydrophobic surface area to retain and separate very-long-chain species like Cer(d18:0/24:0).[9] Shorter chain columns (e.g., C8) would not provide sufficient retention.

  • Causality (NP-HPLC): A bare silica (Si) column is used for its high polarity, allowing for separation based on interactions with the hydroxyl groups of the ceramide headgroup.[5] This enables class separation from less polar lipids like cholesterol esters and more polar lipids like phospholipids.

Mobile Phase Optimization
  • Causality (RP-HPLC): A three-component mobile phase (e.g., Water/Acetonitrile/Isopropanol) is often required. Acetonitrile is a good mid-strength solvent, while Isopropanol is a stronger, less viscous solvent needed to elute the highly retained, non-polar VLC-Ceramides from the C18 column.[9] Formic acid and ammonium formate act as modifiers to provide a source of protons (H+) and improve ionization efficiency in the ESI source, leading to a much stronger MS signal.[10]

  • Causality (NP-HPLC): Non-polar solvents like chloroform or heptane are the primary mobile phase components. A polar modifier like methanol or ethanol is used in a gradient to elute the ceramides. The addition of an acid-base pair like formic acid and triethylamine is a field-proven technique to sharpen analyte peaks by masking active sites on the silica stationary phase, preventing peak tailing.[5][14]

Detector Selection and Rationale
  • Causality (MS/MS): Mass spectrometry is the "gold standard" because it provides three dimensions of confirmation: retention time, precursor mass, and fragment mass.[2] This unparalleled specificity allows for confident identification and quantification even when chromatographic peaks co-elute. It is sensitive enough to detect low-abundance species in biological samples.[11]

  • Causality (ELSD): The ELSD is a mass-based detector that works by nebulizing the eluent, evaporating the mobile phase, and measuring the light scattered by the remaining non-volatile analyte particles.[3] This makes it a "universal" detector for any analyte that is less volatile than the mobile phase, which is ideal for lipids.[3] It is fully compatible with the gradients required for lipid analysis, a significant advantage over refractive index (RI) detectors.[16]

Sample Preparation: The Foundation of Accurate Analysis

Garbage in, garbage out. No analytical method can compensate for poor sample preparation. The goal is to efficiently extract all lipids from the matrix, remove interfering substances, and add an internal standard for reliable quantification.

SamplePrep cluster_0 Sample Preparation Workflow A 1. Homogenize Sample (e.g., Tissue, Cells) B 2. Add Internal Standard (e.g., Cer(d18:1/17:0)) A->B C 3. Liquid-Liquid Extraction (Bligh-Dyer: Chloroform/Methanol/Water) B->C D 4. Phase Separation (Centrifugation) C->D E 5. Collect Lower Organic Phase D->E F 6. Evaporate to Dryness (Under Nitrogen Stream) E->F G 7. Reconstitute in Injection Solvent (e.g., Mobile Phase B) F->G

Caption: A standard workflow for the extraction of ceramides from biological samples for HPLC analysis.

Protocol: Lipid Extraction (Modified Bligh & Dyer)

  • Homogenization: Homogenize the biological sample (e.g., ~10 mg of tissue) in a suitable buffer.

  • Internal Standard: Add a known amount of an appropriate internal standard, such as C17-ceramide, which is not naturally occurring.[11] This is absolutely critical for correcting for sample loss during preparation and for variations in instrument response.

  • Extraction: Add ice-cold chloroform and methanol to the homogenate to achieve a single-phase system (final ratio of chloroform:methanol:aqueous sample approx. 1:2:0.8).[9] Vortex vigorously.

  • Phase Separation: Add chloroform and water to break the single phase, inducing a two-phase system (final ratio of chloroform:methanol:water approx. 2:2:1.8).[9] Vortex again and centrifuge to separate the layers.

  • Collection: Carefully collect the lower organic phase, which contains the lipids, using a glass pipette.

  • Drying: Evaporate the solvent from the organic phase under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in a solvent suitable for the chosen HPLC method (e.g., for RP-HPLC, a high-organic solvent like Mobile Phase B is appropriate).

Data Interpretation and Quantification

Accurate quantification is achieved by using a non-naturally occurring internal standard (IS).[17] The analyte response (peak area) is normalized to the internal standard response.

Quantification Formula: Concentration of Analyte = (Area_Analyte / Area_IS) * (Concentration_IS / ResponseFactor)

A calibration curve should be generated by analyzing a series of standards containing a fixed amount of the internal standard and varying amounts of the analyte (N-tetracosanoyl-sphinganine). This curve plots the ratio of the analyte peak area to the IS peak area against the analyte concentration. The concentration of the analyte in unknown samples is then determined by interpolating their area ratios from this curve.

Conclusion

The successful separation and quantification of N-tetracosanoyl-sphinganine by HPLC is a challenging yet achievable task that hinges on a systematic and scientifically grounded approach. For maximum specificity and sensitivity, Reversed-Phase HPLC coupled with tandem mass spectrometry (RP-HPLC-MS/MS) is the unequivocally superior method. It allows for the resolution of N-tetracosanoyl-sphinganine from other closely related ceramide species and provides confident quantification. When MS is not available, Normal-Phase HPLC with Evaporative Light Scattering Detection (NP-HPLC-ELSD) serves as a robust and reliable alternative, particularly for class-based separation. The causality behind the choice of column, mobile phase, and detector is paramount. By understanding these core principles and implementing rigorous sample preparation protocols with appropriate internal standards, researchers can generate high-quality, trustworthy data essential for advancing our understanding of sphingolipid metabolism in health and disease.

References

  • Quantitation of Yeast Ceramides Using High-Performance Liquid Chromatography-Evaporative Light-Scattering Detection. (2002). PubMed. [Link]

  • C18 Ceramide Analysis in Mammalian Cells Employing Reversed-Phase High Performance Liquid Chromatography Tandem Mass Spectrometry. PMC. [Link]

  • Lipidomics by HILIC-Ion Mobility-Mass Spectrometry. (2017). PMC. [Link]

  • HILIC/MS quantitation of low-abundant phospholipids and sphingolipids in human plasma and serum: Dysregulation in pancreatic cancer. (2024). PubMed. [Link]

  • Sphingolipid profiling of human plasma and FPLC-separated lipoprotein fractions by hydrophilic interaction chromatography tandem mass spectrometry. (2011). PubMed. [Link]

  • Separation and detection of ceramides by HPLC followed by evaporative light-scattering detection and thin layer chromatography. (2002). IEEE Xplore. [Link]

  • Comprehensive Identification of Glycosphingolipids in Human Plasma Using Hydrophilic Interaction Liquid Chromatography—Electrospray Ionization Mass Spectrometry. (2021). MDPI. [Link]

  • Improvement of evaporative light scattering detection of ceramides using triethylamine and formic acid in non-aqueous reversed phase liquid chromatography. (2005). ResearchGate. [Link]

  • Quantification of sphingosine and sphinganine from crude lipid extracts by HPLC electrospray ionization tandem mass spectrometry. (2003). ResearchGate. [Link]

  • Isolation and Quantification of Sphingosine and Sphinganine from Rat Serum Revealed Gender Differences. (2019). PMC. [Link]

  • Comprehensive Identification of Glycosphingolipids in Human Plasma using Hydrophilic Interaction Liquid Chromatography – Electrospray Ionization Mass Spectrometry. (2021). ResearchGate. [Link]

  • The separation and direct detection of ceramides and sphingoid bases by normal-phase high-performance liquid chromatography and evaporative light-scattering detection. (1998). PubMed. [Link]

  • Analysis of mammalian sphingolipids by liquid chromatography tandem mass spectrometry (LC-MS/MS) and tissue imaging mass spectro. (2011). LIPID MAPS. [Link]

  • Evaporative light scattering detector. Wikipedia. [Link]

  • The Separation and Direct Detection of Ceramides and Sphingoid Bases by Normal-Phase High-Performance Liquid Chromatography and Evaporative Light-Scattering Detection. (1998). ResearchGate. [Link]

  • Skinny dipping for ceramides with HPLC. (2006). Wiley Analytical Science. [Link]

  • Structure‐Specific, Quantitative Methods for Analysis of Sphingolipids by Liquid Chromatography–Tandem Mass Spectrometry. (2007). LIPID MAPS. [Link]

  • Separation and Detection of Ceramides by HPLC Followed by Evaporative Light-Scattering Detection and Thin Layer Chromatography. (2002). IEEE Xplore. [Link]

  • Evaporative Light-Scattering Detectors (ELSD). KNAUER. [Link]

  • Quantitative analysis of sphingosine-1-phosphate by HPLC after napthalene-2,3-dicarboxaldehyde (NDA) derivatization. (2009). PubMed. [Link]

  • Quantitation of free sphingosine in liver by high-performance liquid chromatography. (1988). PubMed. [Link]

  • Sphingolipids as a new factor in the pathomechanism of preeclampsia – Mass spectrometry analysis. (2017). PLOS One. [Link]

  • Quantitative Analysis of Sphingomyelin by High-Performance Liquid Chromatography after Enzymatic Hydrolysis. (2014). PMC. [Link]

  • Analyst. (2025). UU Research Portal. [Link]

  • Analysis of Mammalian Sphingolipids by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) and Tissue Imaging Mass Spectrometry (TIMS). (2011). PMC. [Link]

Sources

Navigating the Labyrinth: A Senior Application Scientist's Guide to Solubilizing Long-Chain Dihydroceramides

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: Long-chain dihydroceramides (dhCers) are critical intermediates in sphingolipid metabolism and are increasingly recognized for their distinct bioactive roles in cellular processes, from autophagy to apoptosis.[1][2] Unlike their more studied unsaturated counterparts, ceramides, the fully saturated acyl and sphingoid backbone of long-chain dhCers confers an extreme hydrophobicity, making them notoriously difficult to dissolve and deliver in aqueous systems for experimental study.[3][4] This guide provides a comprehensive overview of the core principles and field-proven solvent systems for effectively solubilizing these challenging lipids. We will explore methodologies for both analytical and biological applications, explaining the physicochemical rationale behind each approach to empower researchers to make informed decisions for their specific experimental needs.

The Physicochemical Challenge: Understanding Dihydroceramide Insolubility

The difficulty in solubilizing long-chain dihydroceramides stems directly from their molecular structure. They consist of a sphinganine (dihydrosphingosine) base linked to a long, saturated fatty acid (typically C16 or longer).[2] The absence of the trans-double bond in the sphingoid base, which is present in ceramides, allows for tighter, more ordered packing of the molecules.[1] This structural feature, combined with the long, nonpolar acyl chain, results in:

  • Extreme Hydrophobicity: Long-chain dhCers have a very high logP value, indicating a strong preference for nonpolar environments.[5]

  • Strong van der Waals Interactions: The saturated chains pack efficiently, maximizing intermolecular attractive forces and leading to stable, aggregate structures that resist dissolution.[3]

  • High Melting Point: Significant thermal energy is required to disrupt the quasi-crystalline packing of these lipids.

These properties mean that simple aqueous buffers are entirely ineffective, and even common organic solvents can fail to fully monomerize the lipids, leading to inaccurate and irreproducible experimental results.

cluster_dhCer Long-Chain Dihydroceramide Structure cluster_properties Resulting Physicochemical Properties dhCer Sphinganine Backbone (Polar Head Group) Long, Saturated N-Acyl Chain (C16+) prop1 Extreme Hydrophobicity dhCer:acyl->prop1 Dominates molecule's character prop2 High Propensity for Aggregation dhCer:acyl->prop2 Dominates molecule's character prop3 Poor Aqueous Solubility prop1->prop3 prop2->prop3

Caption: Physicochemical properties of long-chain dihydroceramides.

Solvent Systems for Analytical Applications (LC-MS, TLC)

For analytical chemistry applications where biocompatibility is not a concern, the primary goal is complete and reproducible solubilization. Chlorinated solvents and alcohols are mainstays in this context.

From a mechanistic standpoint, a mixture of a nonpolar solvent like chloroform and a polar protic solvent like methanol is highly effective. The chloroform interacts with the long acyl chains, while the methanol can hydrogen bond with the hydroxyl and amide groups of the sphinganine headgroup, effectively breaking up the intermolecular forces that drive aggregation.

Table 1: Recommended Solvent Systems for Analytical Workflows

Solvent SystemTypical Ratio (v/v/v)Primary ApplicationTechnical Notes
Chloroform / Methanol 2:1 or 1:1Universal solvent for initial stock preparation.[6]Mild heating (up to 40°C) or sonication can aid dissolution.[6] This is a foundational solvent for most sphingolipids.
Chloroform / Methanol / Water 65:25:4Thin-Layer Chromatography (TLC).[7]The small amount of water helps in the separation of different lipid classes on the silica plate.
Chloroform / Methanol / Acetic Acid 90:2:8 or 60:15:25TLC and lipid extraction.[6][7]The acid can help to protonate head groups, altering mobility and improving solubility for certain species.
Butanol / Methanol 1:1Lipid Extraction for LC-MS.[6][8]A revised, less toxic alternative to chloroform/methanol for extraction protocols.[6]
Isopropanol / Chloroform 9:1Lipidomics (LC-MS/MS).[9]Used in protein precipitation and lipid extraction steps for plasma samples.[9]
Protocol 2.1: Preparation of a Dihydroceramide Stock Solution for Analytical Use

This protocol describes a universal method for dissolving most sphingolipids, including long-chain dihydroceramides.

Materials:

  • Long-chain dihydroceramide (lyophilized powder)

  • Chloroform, HPLC grade

  • Methanol, HPLC grade

  • Glass vial with a Teflon-lined cap

  • Vortex mixer

  • Water bath or heating block

Procedure:

  • Weigh the desired amount of dihydroceramide into a clean glass vial.

  • Add a mixture of Chloroform:Methanol (2:1, v/v) to achieve the target concentration (e.g., 1-10 mg/mL).[6]

  • Cap the vial tightly and vortex thoroughly for 1-2 minutes.

  • If the lipid is not fully dissolved, gently warm the solution in a water bath at 35-40°C for 5-10 minutes.[6] Caution: Chloroform is volatile and hazardous; perform this in a chemical fume hood.[10]

  • Vortex again. Visually inspect the solution against a dark background to ensure no particulate matter remains.

  • For particularly stubborn lipids, the addition of water up to 10% of the total solvent volume may be required to create a monophasic solution.[6]

  • Store the final stock solution at -20°C under an inert gas (e.g., argon or nitrogen) to prevent solvent evaporation and lipid oxidation.

Solvent Systems for Biological Applications (Cell Culture)

Delivering long-chain dhCers to live cells is significantly more challenging due to the toxicity of most organic solvents.[11] The goal is to create a stable dispersion in the aqueous culture medium that can be taken up by cells without inducing cytotoxicity from the delivery vehicle itself.

cluster_analytical Analytical Solvents cluster_biological Biocompatible Delivery start Select Application analytical Analytical (e.g., LC-MS, TLC) start->analytical biological Biological (e.g., Cell Culture) start->biological chloro_meth Chloroform / Methanol (e.g., 2:1 v/v) analytical->chloro_meth Universal Stock ipa_chloro Isopropanol / Chloroform (e.g., 9:1 v/v) analytical->ipa_chloro Lipidomics Extraction etoh_dodecane Ethanol / Dodecane (98:2 v/v) biological->etoh_dodecane Direct Media Addition bsa Complexation with BSA biological->bsa Serum-Free Media dmso DMSO Stock (Dilution) biological->dmso Low Final Concentration

Caption: Decision workflow for selecting a dihydroceramide solvent system.

Method A: Ethanol:Dodecane Delivery System

This method utilizes a co-solvent system where the dhCer is first dissolved in a mixture of ethanol and dodecane. When this solution is added to the culture medium, the ethanol disperses while the highly insoluble dodecane forms micro-droplets containing the lipid, which can interact with the cell membrane.[6][12]

Protocol 3.1: Cell Delivery using Ethanol:Dodecane

  • Prepare a primary stock solution of your long-chain dihydroceramide in an ethanol:dodecane (98:2, v/v) mixture.[6] Aim for a concentration that is 1000x your desired final concentration.

  • Warm the mixture slightly and vortex until the lipid is fully dissolved.

  • In a separate sterile tube, add the required volume of the dhCer stock solution to your cell culture medium (e.g., add 10 µL to 10 mL of medium for a 1:1000 dilution).

  • Immediately vortex the medium vigorously for 30-60 seconds to ensure adequate dispersion.[6] The solution may appear slightly hazy.

  • Add the lipid-containing medium to your cells. A vehicle control using the ethanol:dodecane mixture alone should always be run in parallel.

Method B: Complexation with Bovine Serum Albumin (BSA)

BSA is a protein that can bind and transport fatty acids and other lipids in a physiological context. This method involves pre-complexing the dhCer with fatty-acid-free BSA, creating a more soluble and biocompatible delivery vehicle, which is especially useful for serum-free media conditions.

Protocol 3.2: Preparation of Dihydroceramide-BSA Complexes

  • Prepare a 10x BSA stock solution (e.g., 10% w/v) in sterile phosphate-buffered saline (PBS) or cell culture medium without serum.

  • Dissolve the long-chain dihydroceramide in 100% ethanol to make a concentrated primary stock (e.g., 10-20 mM).

  • In a sterile tube, add the appropriate volume of the ethanol-dhCer stock to your 10x BSA solution while vortexing. The final molar ratio of lipid to BSA is critical and often requires optimization, but a starting point of 5:1 can be effective.

  • Incubate the mixture at 37°C for 15-30 minutes to allow for complex formation.

  • Dilute the 10x lipid-BSA complex stock 1:10 into your final culture medium to achieve the desired 1x working concentration.

  • A BSA-plus-ethanol vehicle control is essential for these experiments.

Table 2: Comparison of Delivery Methods for Biological Applications

MethodPrimary SolventCarrier/VehicleKey AdvantagesKey Considerations
Ethanol/Dodecane Ethanol:Dodecane (98:2)Dodecane micro-dropletsSimple to prepare; effective for dispersing highly insoluble lipids.[6]Dodecane can have biological effects; vehicle control is critical. Potential for non-uniform delivery.
BSA Complexation EthanolBovine Serum AlbuminMore physiological delivery method; ideal for serum-free conditions.[6]Requires fatty-acid-free BSA. Molar ratio of lipid:BSA may need optimization.
DMSO Stock Dimethyl Sulfoxide (DMSO)Direct dilutionSimple and widely used for many compounds.[6]Final DMSO concentration must be kept low (<0.1%) to avoid toxicity. Long-chain dhCers have limited solubility in DMSO.[13]

Critical Factors & Best Practices

  • Temperature: Gentle warming (30-40°C) can significantly aid in dissolving long-chain dhCers by providing the energy needed to disrupt the packed lipid aggregates.[6] However, excessive heat should be avoided to prevent lipid degradation. The impact of temperature on solubility can be significant, though sometimes less so than factors like pH for ionizable compounds.[14][15]

  • Sonication: Using a bath or probe sonicator can provide mechanical energy to break apart lipid aggregates, facilitating dissolution.[6] However, over-sonication can lead to lipid degradation and should be performed cautiously in short bursts on ice.

  • Purity: Ensure the highest purity of both the lipid and the solvents. Impurities can alter solubility characteristics and interfere with downstream applications.[15]

  • Storage: Always store stock solutions in glass vials with Teflon-lined caps at -20°C or -80°C.[16] Purging the vial with an inert gas like argon or nitrogen before sealing can minimize oxidation and extend the shelf life of the lipid.

Safety & Handling

Working with organic solvents requires strict adherence to safety protocols.

  • Fume Hood: Always handle volatile and toxic solvents like chloroform, methanol, and DMF in a certified chemical fume hood.[10]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (nitrile may not be sufficient for prolonged exposure to some solvents; check compatibility charts), safety goggles, and a lab coat.[16][17]

  • Waste Disposal: Dispose of all organic solvent waste in appropriately labeled hazardous waste containers according to your institution's guidelines.[10]

  • Flammability: Keep flammable solvents like ethanol and methanol away from ignition sources.[17]

Conclusion

The successful solubilization of long-chain dihydroceramides is a critical first step for any meaningful investigation into their biological functions. Their extreme hydrophobicity demands a departure from standard dissolution protocols. For analytical purposes, chlorinated solvent mixtures like chloroform/methanol provide a robust and reliable option. For biological studies, the challenge of cytotoxicity requires more sophisticated delivery systems, with ethanol/dodecane and BSA complexation representing field-proven methods. By understanding the underlying physicochemical principles and meticulously following validated protocols, researchers can overcome the solubility barrier and unlock the secrets of these important signaling lipids.

References

  • Biophysical Properties of Novel 1-Deoxy-(Dihydro)ceramides Occurring in Mammalian Cells. (n.d.). The Journal of biological chemistry.
  • What solvents are best to use for sphingolipids? (n.d.). Cayman Chemical.
  • Sphingolipid Advice | News & Announcements. (n.d.). Cayman Chemical.
  • Dihydroceramides: their emerging physiological roles and functions in cancer and metabolic diseases. (n.d.). Cellular and Molecular Life Sciences.
  • Sphingolipidomics: An Important Mechanistic Tool for Studying Fungal Pathogens. (2016, April 13). Frontiers in Microbiology.
  • Safety Data Sheet - C24:1 Ceramide. (2024, April 1). BroadPharm.
  • Dihydroceramide - Lipid Analysis. (n.d.). Lipotype.
  • LMSD:C0005084 - C18 dihydro Ceramide. (n.d.).
  • SAFETY DATA SHEET - Proteinase K solution. (2025, September 13). Sigma-Aldrich.
  • SAFETY DATA SHEET - C16 Ceramide. (n.d.). Fisher Scientific.
  • C16 dihydro Ceramide (d18:0/16:0) - Safety Data Sheet. (2025, August 29). Cayman Chemical.
  • How to dissolve the ceramides and add it to cell culture for treatment? (2023, December 12).
  • Long-chain Ceramide Is a Potent Inhibitor of the Mitochondrial Permeability Transition Pore. (n.d.). The Journal of biological chemistry.
  • Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). (n.d.). CORE.
  • Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). (2025, December 13).
  • Working Safely with Solvents: A Guide. (2021, December 3). Vertec BioSolvents.
  • Dihydroceramide C8 98%, waxy solid. (n.d.). Sigma-Aldrich.
  • Application Notes and Protocols for the Lipidomics Analysis of Very-Long-Chain Ceramides. (n.d.). Benchchem.
  • Ultrafast Measurement of Circulating Ceramides in Human Cohorts. (2025, June 25). Analytical Chemistry.

Sources

Troubleshooting & Optimization

Technical Support Center: Resolving C24 Ceramide & C24 Dihydroceramide in LC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advanced lipid analysis. This guide provides in-depth troubleshooting advice, protocols, and expert insights for researchers facing the common yet significant challenge of resolving C24 ceramide (Cer(d18:1/24:0)) and its saturated counterpart, C24 dihydroceramide (Cer(d18:0/24:0)), using Liquid Chromatography-Mass Spectrometry (LC-MS).

The near-identical structure of these two very long-chain sphingolipids, differing only by a single double bond in the sphingoid backbone, makes them notoriously difficult to separate chromatographically. Their similar hydrophobicity often leads to co-elution, complicating accurate quantification and potentially masking important biological insights. This guide is designed to equip you with the knowledge and practical strategies to overcome this analytical hurdle.

Frequently Asked Questions (FAQs)

Q1: Why are my C24 ceramide and C24 dihydroceramide peaks co-eluting?

Co-elution is the most frequent issue and stems directly from their structural similarity. Standard reversed-phase C18 columns separate molecules primarily based on hydrophobicity. Since both lipids share the same C24 acyl chain, the minor polarity difference imparted by the double bond in the ceramide's sphingosine base is often insufficient for baseline separation under generic gradient conditions.

Q2: Can I rely solely on mass spectrometry to differentiate them without chromatographic separation?

While mass spectrometry can distinguish them by their mass difference (C24 dihydroceramide is approximately 2 Da heavier than C24 ceramide), relying on MS alone is not advisable for quantification. Co-eluting species can cause ion suppression, where the ionization efficiency of one compound is reduced by the presence of the other, leading to inaccurate measurements. Furthermore, tandem MS (MS/MS) is essential for confident identification, as it generates characteristic fragment ions for the sphingosine (m/z 264.3) and dihydrosphingosine (m/z 266.3) backbones, respectively.[1][2] However, robust chromatography remains the gold standard for preventing these analytical artifacts.

Q3: What is the single most critical factor to focus on for improving separation?

The choice of chromatographic column is paramount. While mobile phase and gradient optimization are crucial, the column's stationary phase chemistry dictates the primary separation mechanism. Moving beyond a standard C18 to a column with a different selectivity, such as one with phenyl-based chemistry, can introduce alternative interactions (e.g., pi-pi stacking) that better exploit the subtle structural difference of the double bond.[3][4]

Troubleshooting Guides

This section provides a systematic approach to troubleshooting, organized by the experimental workflow.

1. Sample Preparation

The goal of sample preparation is to efficiently extract lipids while minimizing degradation and matrix effects.

Issue: Low or inconsistent recovery of C24 ceramides.

  • Probable Cause: Inefficient extraction due to the high hydrophobicity of very long-chain ceramides.

  • Solution:

    • Employ a robust extraction protocol. A modified Bligh and Dyer or Folch liquid-liquid extraction is highly recommended for comprehensive lipid recovery.[5][6] A common solvent system is a mixture of chloroform and methanol.[4][6] Protein precipitation using a large volume of cold isopropanol is another effective and high-throughput method.[7]

    • Incorporate an internal standard BEFORE extraction. This is non-negotiable for accurate quantification. Use a non-endogenous odd-chain ceramide (e.g., C17:0 ceramide) or a stable isotope-labeled standard.[4][5] Spiking the standard into the sample at the very beginning of the workflow accounts for any analyte loss during extraction and processing.

2. Liquid Chromatography

This is where the critical separation occurs. If you are experiencing poor resolution, systematically evaluate these parameters.

Issue: Peaks are broad and resolution is poor.

  • Probable Cause 1: Suboptimal Column Chemistry. Your stationary phase lacks the selectivity needed to resolve the two analytes.

    • Solution: Switch from a standard C18 column to one that provides alternative separation mechanisms. Columns with a C6-phenyl stationary phase, for instance, can provide pi-pi interactions with the double bond in C24 ceramide, enhancing retention and improving separation from its saturated counterpart.[3]

  • Probable Cause 2: Inadequate Mobile Phase Composition or Gradient. The mobile phase is not strong enough to elute the lipids efficiently, or the gradient is too steep.

    • Solution:

      • Mobile Phase: Ensure your mobile phase contains an appropriate organic solvent mixture, such as isopropanol, which is excellent for eluting very hydrophobic lipids.[3] Mobile phases often consist of water with an additive (A) and an organic mixture like isopropanol/acetonitrile with an additive (B).[5]

      • Additives: Use additives like 0.1% formic acid or 10 mM ammonium formate to protonate the analytes, which is crucial for achieving good peak shape and high sensitivity in positive ionization mode.[5][6]

      • Gradient: Implement a shallow, extended gradient. A slow, linear increase in the organic phase (e.g., 1-2% per minute) around the expected elution time of the C24 ceramides can significantly improve resolution.

  • Probable Cause 3: Incorrect Column Temperature.

    • Solution: Elevating the column temperature (e.g., to 50 °C) reduces mobile phase viscosity and can improve peak shape and separation efficiency for large, hydrophobic molecules.[3]

3. Mass Spectrometry

Proper MS settings are critical for sensitive and specific detection.

Issue: Low signal intensity for ceramide species.

  • Probable Cause 1: Suboptimal ionization. Ceramides can be prone to poor ionization or in-source fragmentation.

    • Solution:

      • Positive Ion Mode ([M+H]+): While common, ceramides can undergo in-source dehydration in ESI+, which reduces the abundance of the precursor ion and thus lowers sensitivity.[2] The use of mobile phase additives like ammonium formate is key to promoting stable ion formation.[6]

      • Negative Ion Mode ([M+Cl]-): Consider using negative mode with a chloride source (e.g., by adding a low concentration of chloroform to the mobile phase). Chloride adduction has been shown to increase sensitivity for ceramides and dihydroceramides by 10- to 50-fold.[8]

  • Probable Cause 2: Incorrect MS/MS transitions are being monitored.

    • Solution: Confirm you are using the correct Multiple Reaction Monitoring (MRM) transitions. Collision-induced dissociation of ceramides in positive mode generates characteristic product ions corresponding to the sphingoid base. These reporter ions are the key to specific detection.[1]

      • For C24 Ceramide (d18:1/24:0) , the transition will be from the precursor ion to the sphingosine fragment (m/z 264.3 ).

      • For C24 Dihydroceramide (d18:0/24:0) , the transition will be from the precursor ion to the dihydrosphingosine fragment (m/z 266.3 ).

Data Presentation & Key Parameters

Structured data tables allow for quick reference and comparison.

Table 1: Recommended LC Columns for Ceramide Separation

Stationary Phase Separation Principle Advantage for Cer/Dihydrocer Separation
C18 Hydrophobicity Standard, widely available. May require extensive method development.
C30 Hydrophobicity & Shape Selectivity Increased carbon load and polymeric nature can improve resolution of structurally similar lipids.

| Phenyl-Hexyl | Hydrophobicity & Pi-Pi Interactions | Pi-pi bonding with the double bond of ceramide can introduce a secondary retention mechanism, enhancing separation from dihydroceramide.[3][4] |

Table 2: Key Mass Spectrometry Parameters for C24 Ceramides (Positive ESI)

Analyte Formula Exact Mass [M] Precursor Ion [M+H]+ Product Ion (Fragment)
C24 Ceramide (d18:1/24:0) C42H83NO3 649.6373 650.6 264.3

| C24 Dihydroceramide (d18:0/24:0) | C42H85NO3 | 651.6530 | 652.7 | 266.3 |

Experimental Protocols & Visualizations
Optimized LC-MS/MS Protocol Example

This protocol is a robust starting point based on validated methods.[3][9]

  • Sample Preparation: Perform lipid extraction using a protein precipitation method with a 9:1 isopropanol:chloroform solution containing a C17:0 ceramide internal standard.[3]

  • LC System:

    • Column: Phenomenex Gemini C6-phenyl, 2.0 x 50 mm, 5 µm.[3]

    • Mobile Phase A: 0.1% Formic Acid in Water.[3]

    • Mobile Phase B: 0.1% Formic Acid in Isopropanol.[3]

    • Flow Rate: 0.6 mL/min.[3]

    • Column Temperature: 50 °C.[3]

    • Gradient:

      • 0.0 - 0.5 min: 65% B

      • 0.5 - 2.0 min: 65% to 90% B (Shallow ramp for separation)

      • 2.0 - 3.0 min: 90% to 100% B (Elute remaining lipids)

      • 3.0 - 3.1 min: 100% to 65% B (Return to start)

      • 3.1 - 5.0 min: 65% B (Equilibration)

  • MS System (Triple Quadrupole):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Monitoring Mode: Multiple Reaction Monitoring (MRM).

    • Transitions: Monitor the transitions outlined in Table 2 for both analytes and the internal standard.

    • Source Parameters: Capillary Voltage: 3.0 kV; Cone Voltage: 40 V; Source Temperature: 120-150°C; Desolvation Temperature: 250-600°C.[5]

Visual Diagrams

G cluster_0 Sample Preparation cluster_1 LC Separation cluster_2 MS/MS Detection cluster_3 Data Analysis a Biological Sample (Plasma, Cells, Tissue) b Spike Internal Standard (e.g., C17:0 Ceramide) a->b c Lipid Extraction (e.g., Protein Precipitation) b->c d Inject Extract onto Phenyl-Hexyl Column c->d e Apply Shallow Isopropanol Gradient f Positive ESI e->f g MRM Detection (Precursor -> Fragment) h Peak Integration & Quantification vs. IS g->h

Caption: LC-MS/MS workflow for ceramide analysis.

Caption: Structural difference between analytes.

References
  • Hsu, F. F., & Turk, J. (2010). Flow infusion electrospray ionization high-resolution mass spectrometry of the chloride adducts of sphingolipids, glycerophospholipids, glycerols, hydroxy fatty acids, fatty acid esters of hydroxy fatty acids (FAHFA), and modified nucleosides. Journal of the American Society for Mass Spectrometry, 21(4), 657–669.
  • Imai, H., & Nakagawa, Y. (2003). Quantitative analysis of ceramide molecular species by high performance liquid chromatography. Journal of Chromatography B, 783(1), 15-23. [Link]

  • Liebisch, G., Drobnik, W., Reil, M., Trumbach, B., Arne, S., & Schmitz, G. (1999). Quantitative measurement of different ceramide species from crude cellular extracts by electrospray ionization tandem mass spectrometry (ESI-MS/MS). Journal of Lipid Research, 40(8), 1539-1546. [Link]

  • Kasumov, T., Li, L., Li, M., Gulshan, K., & Kirwan, J. P. (2010). Quantification of ceramide species in biological samples by liquid chromatography-electrospray tandem mass spectrometry. Analytical Biochemistry, 401(1), 154-161. [Link]

  • Kim, D. H., et al. (2009). Simultaneous HPLC analysis of ceramide and dihydroceramide in human hairs. Journal of Chromatography B, 877(32), 4111-4116. [Link]

  • Masukawa, Y., Narita, H., & Shimizu, E. (2008). LC/MS analysis of stratum corneum lipids: ceramide profiling and discovery. Journal of Lipid Research, 49(7), 1466-1475. [Link]

  • Le, M. T., et al. (2020). Quantitative LCMS for ceramides/dihydroceramides: pregnancy baseline biomarkers and potential metabolic messengers. bioRxiv. [Link]

  • Munjoma, N., Isaac, G., & Gethings, L. (n.d.). LipidQuan: HILIC based LC-MS/MS High-Throughput Targeted Ceramide and Hexosylceramide Screen. Waters Corporation Application Note. [Link]

  • Jiang, H., et al. (2014). Development and validation of LC-MS/MS method for determination of very long acyl chain (C22:0 and C24:0) ceramides in human plasma. Analytical and Bioanalytical Chemistry, 406(4), 1147-1156. [Link]

  • Cho, K., et al. (2024). Optimization of Ceramide Analysis Method Using LC-MS in Cosmetics. Mass Spectrometry Letters, 15(1), 49-55. [Link]

  • Cho, K., et al. (2024). Optimization of Ceramide Analysis Method Using LC-MS in Cosmetics. Mass Spectrometry Letters, 15(1), 49-55. [Link]

  • Elojeimy, S., et al. (2006). C18 Ceramide Analysis in Mammalian Cells Employing Reversed-Phase High Performance Liquid Chromatography Tandem Mass Spectrometry. Journal of Chromatography B, 837(1-2), 88-97. [Link]

  • Su, X., et al. (2014). Development and validation of LC-MS/MS method for determination of very long acyl chain (C22:0 and C24:0) ceramides in human plasma. Analytical and Bioanalytical Chemistry, 406(4), 1147-1156. [Link]

Sources

Minimizing carryover of hydrophobic dihydroceramides in HPLC columns

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for minimizing the carryover of hydrophobic dihydroceramides in HPLC columns. This center is designed for researchers, scientists, and drug development professionals who encounter challenges with the persistent nature of these lipid molecules in their chromatographic systems. Here, we move beyond generic advice to provide in-depth, scientifically-grounded troubleshooting strategies rooted in extensive field experience.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding dihydroceramide carryover.

Q1: I see a peak for my dihydroceramide in my blank injection right after a high-concentration sample. What is happening?

A: You are observing "carryover." Dihydroceramides are highly hydrophobic, long-chain lipids. They have a strong affinity for the non-polar stationary phase of your reversed-phase column (e.g., C18) and other hydrophobic surfaces in your HPLC system, such as PEEK tubing and injector rotor seals. When you inject a concentrated sample, some molecules can adsorb so strongly that they are not fully eluted by the mobile phase during the run, leading them to detach and appear in subsequent injections.[1][2]

Q2: Is my column permanently damaged?

A: Not necessarily. In most cases, the column is not damaged but requires a more aggressive and systematic cleaning protocol to strip the adsorbed dihydroceramides from the stationary phase. However, repeated sample overloading combined with inadequate washing can lead to a gradual decline in column performance.

Q3: My standard needle wash protocol isn't solving the problem. Why?

A: Standard needle wash solutions, often the same as the starting mobile phase (e.g., high aqueous content), are usually too weak to solubilize and remove adsorbed dihydroceramides from the needle surface.[1][2] A "stronger" rinse solvent with higher organic content is required to effectively clean the injector components between runs.

Q4: Can I just inject more blanks until the carryover peak is gone?

A: While injecting multiple blanks can show a diminishing carryover peak (a phenomenon known as "classic carryover"), this is not a practical or efficient solution.[3][4] It consumes valuable instrument time and solvent, and it doesn't address the root cause of the adsorption. A proactive cleaning strategy is far more effective.

In-Depth Troubleshooting Guide

When basic steps fail, a systematic approach is necessary to identify and resolve the source of carryover. This guide breaks down the process into logical, actionable steps.

Step 1: Diagnose the Source of Carryover

Before implementing aggressive cleaning protocols, it's crucial to pinpoint the primary source of the carryover. Our troubleshooting workflow begins with a simple diagnostic test.

G start Carryover Detected in Blank Injection inject_blank Inject a Freshly Prepared Blank Solvent start->inject_blank peak_present Is the Carryover Peak Still Present? inject_blank->peak_present contam_blank Source: Contaminated Blank - Prepare fresh mobile phase - Use new, clean vials - Verify solvent purity peak_present->contam_blank No system_carryover Source: System Carryover (Autosampler or Column) peak_present->system_carryover Yes remove_col Remove Column & Replace with a Zero-Dead-Volume Union system_carryover->remove_col inject_again Inject Blank Again remove_col->inject_again peak_present2 Is the Carryover Peak Still Present? inject_again->peak_present2 autosampler_issue Source: Autosampler - Needle, loop, rotor seal - Optimize wash protocol peak_present2->autosampler_issue Yes column_issue Source: Column Contamination - Implement aggressive  column wash peak_present2->column_issue No

Caption: Systematic workflow for diagnosing carryover source.

This diagnostic isolates the problem. If the peak disappears with the column removed, the column is the source. If it remains, the issue lies upstream in the autosampler or injector.

Issue: Autosampler and Injector Contamination

The autosampler needle, sample loop, and injector valve are common areas where hydrophobic molecules accumulate.

Causality:

The mechanism is direct adsorption. Dihydroceramides in the sample solvent will adhere to any surface they contact, particularly if those surfaces have hydrophobic characteristics (e.g., PEEK tubing, rotor seals). A weak needle wash solvent fails to create a chemical environment where the dihydroceramide prefers to be in the solvent rather than on the surface.

Solution: Optimize the Needle Wash Protocol

A multi-step, multi-solvent wash is the most robust solution. The goal is to use a solvent that is stronger than your mobile phase to dissolve and remove the analyte.

Experimental Protocol: Needle Wash Optimization

  • Solvent Selection: Choose a wash solvent in which your dihydroceramide is highly soluble. A good starting point is a solvent mixture that is significantly less polar than your mobile phase. See the table below for guidance.

  • Initial Test: Program your autosampler to use 100% Isopropanol (IPA) as the needle wash solvent for both pre- and post-injection washes.

  • Test Injection Sequence:

    • Inject your highest concentration standard.

    • Inject a blank.

    • Analyze the blank for the carryover peak.

  • Evaluation: If carryover is significantly reduced but not eliminated, increase the wash volume or add a second wash step with a different solvent. A highly effective dual-solvent wash uses IPA followed by Acetonitrile/Water (90:10) to remove both hydrophobic and more polar residues.[2]

  • Avoid Buffers: Never use non-volatile buffers (e.g., phosphate) in your wash solvent, as they can precipitate and cause blockages.[3] If pH modification is needed, use volatile options like formic acid or ammonium hydroxide.[3][5]

Table 1: Properties of Common Organic Solvents for Wash Protocols

SolventPolarity IndexElution Strength (Reversed-Phase)Notes on Use for Dihydroceramides
Methanol 5.1Low-MediumGood general-purpose solvent, but may be insufficient for highly retained lipids.
Acetonitrile 5.8MediumCommon mobile phase component; often not strong enough as a wash solvent on its own.
Isopropanol (IPA) 3.9Medium-HighExcellent choice. Effectively solubilizes lipids and is miscible with a wide range of solvents.
Hexane 0.1Very HighUse with caution. A very strong solvent for lipids but is immiscible with aqueous mobile phases. Requires an intermediate solvent like IPA.[6]
Issue: Column Contamination

If the diagnostic test points to the column, a dedicated and aggressive washing procedure is required to restore its performance.

Causality:

The C18 alkyl chains of a reversed-phase column create a highly hydrophobic environment. Dihydroceramides partition into this stationary phase. If the mobile phase gradient is not strong enough (i.e., does not reach a high enough organic percentage), or if the run time is too short, the most hydrophobic molecules will be retained at the head of the column. This buildup leads to carryover and can also manifest as peak broadening and increased backpressure.[7]

Solution: Aggressive Multi-Solvent Column Wash

This protocol is designed to systematically strip the column of strongly retained hydrophobic compounds. It should be performed with the column disconnected from the detector to avoid contamination.

G start Begin Column Wash step1 1. Flush with Mobile Phase B (e.g., 95% ACN) ~20 Column Volumes start->step1 step2 2. Flush with 100% Isopropanol (IPA) ~20 Column Volumes step1->step2 step3 3. Flush with 100% Hexane ~20 Column Volumes step2->step3 step4 4. Flush with 100% Isopropanol (IPA) ~20 Column Volumes step3->step4 note Caution: Ensure system compatibility with Hexane. Step 3 is for severe contamination. step3->note step5 5. Flush with Mobile Phase B ~20 Column Volumes step4->step5 step6 6. Re-equilibrate with Initial Mobile Phase Conditions ~30 Column Volumes step5->step6

Caption: Workflow for an aggressive column wash protocol.

Experimental Protocol: Aggressive Column Wash

  • Preparation: Disconnect the column from the detector. Set the flow rate to a low value (e.g., 0.5 mL/min for a 4.6 mm ID column).

  • Step 1 - Organic Flush: Wash the column with 20 column volumes of your strong mobile phase solvent (e.g., 95-100% Acetonitrile).

  • Step 2 - IPA Flush: Switch the solvent to 100% Isopropanol (IPA) and wash with another 20 column volumes. IPA is an excellent intermediate solvent.[8]

  • Step 3 - Non-polar Strip (Optional, for severe carryover): For severely contaminated columns, flush with 20 column volumes of Hexane. Crucially , your HPLC pump and seals must be compatible with hexane. Always flush with IPA before and after using hexane to ensure miscibility and prevent phase collapse or precipitation.[6]

  • Step 4 - IPA Re-flush: Wash again with 20 column volumes of 100% IPA to remove all traces of the non-polar solvent.

  • Step 5 - Return to Mobile Phase: Flush with 20 column volumes of your strong mobile phase solvent (e.g., 95-100% Acetonitrile).

  • Re-equilibration: Reconnect the column to the detector. Equilibrate the column with your starting mobile phase conditions for at least 30 column volumes before proceeding with analysis.

Proactive Prevention Strategies

The best troubleshooting is prevention. Integrating the following practices into your workflow will minimize the occurrence of dihydroceramide carryover.

  • Incorporate a Column Wash Step: At the end of every analytical sequence, program a high-organic wash step. Holding the mobile phase at 95-100% of your strongest solvent (e.g., Acetonitrile or IPA) for 10-15 column volumes can prevent the gradual buildup of hydrophobic analytes.[1]

  • Optimize the Gradient: Ensure your gradient profile reaches a high enough percentage of organic solvent and holds it long enough to elute all dihydroceramides from the column. A shallow gradient at the end of the run may not be sufficient. A "scouting gradient" can help determine the necessary elution strength.[9]

  • Reduce Sample Concentration: Avoid overloading the column whenever possible. If your detector is sensitive enough, dilute your samples. Overloading is a primary cause of excessive column contamination.[1]

  • Consider Alternative Column Chemistries: If carryover persists on a standard C18 column despite rigorous cleaning, consider a stationary phase with slightly different selectivity. A C8 or a Phenyl-Hexyl phase may offer sufficient retention for separation while reducing the problematic hydrophobic interactions that lead to severe carryover.[9][10]

References
  • Optimization of a hydrophobic interaction chromatography step for recombinant protein purification . Cytiva. (2024). [Link]

  • Solving Carryover Problems in HPLC . Shimadzu Scientific Instruments. [Link]

  • Minimizing HPLC Carryover . Lab Manager. (2018). [Link]

  • HPLC Column Cleaning & Washing Procedure . GL Sciences. (2024). [Link]

  • Column Cleaning and Storage . GL Sciences. [Link]

  • What to look out for when cleaning your HPLC system . LC Services. (2023). [Link]

  • Attacking Carryover Problems . LCGC North America. (2003). [Link]

  • What is the recommended cleaning method to remove lipid buildup from my ACQUITY CSH C18 column? . Waters Knowledge Base. [Link]

  • How HPLC-MS Prevents Carryover In Sticky Analyte Methods? . Patsnap. (2025). [Link]

  • Top Three HPLC Method Development Tips . LCGC International. (2019). [Link]

  • Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC . PMC. (2014). [Link]

  • Reduce the Need to Clean or Wash HPLC Columns . MicroSolv Technology Corporation. (2025). [Link]

  • How can I get a proper HPLC for hydrophobic peptide? . ResearchGate. (2014). [Link]

  • Why the addition of additives in the mobile phase is recommended in HPLC-analysis? . ResearchGate. (2021). [Link]

  • The Importance of HPLC Mobile Phase Additives & Buffers . MAC-MOD Analytical. [Link]

  • HPLC solvents and mobile phase additives . University of Sheffield. [Link]

  • Preventing Hydrophobic Collapse: Demystifying AQ Columns . Welch Materials. (2025). [Link]

  • How to Reduce Carryover in HPLC: Best Practices for Cleaner Runs . Mastelf. (2025). [Link]

Sources

Stability of N-Lignoceroyl-DL-dihydrosphingosine at -20°C vs -80°C

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You have inquired about the stability of N-Lignoceroyl-DL-dihydrosphingosine at -20°C versus -80°C.

The short answer: For the powder form , -20°C is industry standard and sufficient for chemical stability (>4 years).[1][2] For the solvated form (e.g., in Chloroform/Methanol), -80°C is superior for maintaining solvent integrity, but neither temperature prevents precipitation .[2]

The critical technical insight: Users often confuse chemical instability (degradation) with physical instability (precipitation).[1][2] This molecule is chemically robust (saturated) but physically difficult.[2] The C24:0 fatty acid tail creates strong Van der Waals interactions, causing the lipid to "crash out" of solution irreversibly if not handled with a specific thermal protocol.[2]

Part 1: The Stability Debate (-20°C vs. -80°C)

The choice of storage temperature depends entirely on the physical state of the lipid.[2]

Comparative Stability Matrix
FeaturePowder (Solid State)Solvated (Organic Solvent)
Recommended Temp -20°C -80°C
Chemical Stability Excellent.[1][2] Saturated backbone resists oxidation.[1][2]Good, provided solvent does not evaporate.[2]
Physical Stability Stable.[1][2][3][4][5] Hygroscopic risk if opened cold.[1][2][6]Poor. Will precipitate at both temps.[1][2]
Container Requirement Glass vial with Teflon liner.[1][2][6][7]Glass Ampoule (Best) or Teflon-lined Screw Cap.[2]
Primary Risk Moisture absorption (Hydrolysis).[2][7]Solvent evaporation & Concentration drift.[1][2]
Frequently Asked Questions

Q1: Will storing the powder at -80°C extend its shelf life? A: Marginally, but it is unnecessary. The primary degradation pathway for dihydroceramides is hydrolysis of the amide bond, which requires water.[2] At -20°C, provided the vial is sealed and desiccated, the reaction rate is negligible.[1][2] -80°C increases the risk of moisture condensation upon retrieval if the vial isn't warmed properly before opening.[1][2]

Q2: I stored my dissolved lipid at -20°C, and now the volume has decreased. Is it ruined? A: The lipid is chemically likely fine, but your concentration is now unknown.[2] Chloroform and Methanol can slowly evaporate through threaded plastic caps at -20°C.[1][2]

  • Correction: Dry it down completely under a Nitrogen stream and redissolve in a fresh, known volume of solvent.[2]

Q3: Why is -80°C recommended for solutions? A: It freezes the solvent matrix more effectively, reducing the vapor pressure of volatile solvents (like Chloroform) and preventing "concentration creep."[1][2] However, at -80°C, the solubility of C24-ceramide drops to near zero, forcing it into a crystalline precipitate that can be difficult to resuspend.[1][2]

Part 2: The "Crash Out" Phenomenon (Troubleshooting Solubility)

The most common support ticket we receive is: "My lipid precipitated and won't go back into solution."[1][2]

This compound contains a Lignoceric acid (C24:0) tail.[1][2] This Very Long Chain Fatty Acid (VLCFA) is highly hydrophobic and crystalline.[2]

The Protocol: The "Flash-Warm" Reconstitution

Standard vortexing is insufficient for C24 lipids.[1][2]

Reagents Required:

  • Solvent System: Chloroform:Methanol (2:1 or 4:1 v/v).[2]

  • Equipment: Sonicator bath, Water bath set to 50°C.[2]

Step-by-Step Procedure:

  • Equilibration: Remove the vial from storage (-20°C/-80°C) and allow it to reach room temperature before opening. This prevents condensation water from entering the vial (water causes hydrolysis).[2]

  • Solvent Addition: Add the calculated volume of Chloroform:Methanol.

  • The Thermal Cycle:

    • Heat: Place the sealed vial in a 50°C water bath for 2-3 minutes.

    • Sonicate: Transfer immediately to a sonicator bath for 30 seconds.

    • Check: Hold the vial up to a light source. The solution must be perfectly clear. If you see "swirls" or "dust," it is not dissolved.[2]

  • Repeat: You may need to cycle this 3-4 times.

  • Usage: Use the solution immediately while warm. As it cools to room temperature, C24 lipids will begin to nucleate and precipitate within 15-30 minutes.[1][2]

Critical Note on the "DL" Isomer: Since you are using the DL-dihydrosphingosine (racemic) form, the crystal packing lattice may differ slightly from the pure D-erythro form, often resulting in slower precipitation but more irregular crystal sizes.[1][2] The thermal protocol remains identical.

Part 3: Visualizing the Workflow

The following diagram outlines the decision logic for storage and the mandatory reconstitution workflow to ensure experimental consistency.

LipidHandling Start Receive N-Lignoceroyl-DL-dihydroSph Form Select Storage Form Start->Form Powder Powder (Solid) Form->Powder Solution Solvated (CHCl3:MeOH) Form->Solution Store20 Store at -20°C (Desiccated) Powder->Store20 Open Equilibrate to RT (Prevent Condensation) Store20->Open Recon Reconstitution Protocol Open->Recon Store80 Store at -80°C (Glass Vial + Teflon Cap) Solution->Store80 Precip Lipid Precipitates (Inevitable) Store80->Precip Precip->Recon Heat Heat to 50°C (2 mins) Recon->Heat Sonic Sonicate (30 secs) Heat->Sonic Check Visual Check: Crystal Free? Sonic->Check Check->Heat No (Repeat) Use EXPERIMENTAL USE (Immediate) Check->Use Yes

Figure 1: Decision tree for storage and the "Flash-Warm" reconstitution cycle required for C24 lipids.

Part 4: Scientific Rationale & Mechanism

Why "Dihydro"?

The "Dihydro" in this compound indicates the lack of the 4,5-trans double bond found in standard ceramides.[1][2]

  • Implication: The lack of this double bond increases the flexibility of the sphingoid base, allowing tighter packing with the C24 fatty acid chain.[2] This makes dihydrosphingosines more prone to crystallization and precipitation than their unsaturated ceramide counterparts [1].[1][2]

The Solvent Evaporation Factor

At -20°C, the vapor pressure of Chloroform is significant enough to escape through standard polypropylene threads.[1][2]

  • Data Point: A study on lipid standards showed that chloroform-based standards stored in screw-cap vials at -20°C can lose up to 10% volume per year, artificially inflating the concentration [2].[1][2] At -80°C, the kinetic energy is reduced, preserving the solvent ratio.[1][2]

References

Sources

Validation & Comparative

Mass spectral fragmentation differences between C24 ceramide and dihydroceramide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the context of sphingolipid signaling and drug development—particularly regarding Dihydroceramide Desaturase (DES1) inhibitors—distinguishing C24 Ceramide (Cer d18:1/24:0) from C24 Dihydroceramide (DhCer d18:0/24:0) is a critical analytical challenge.

While these molecules differ by only a single double bond (2 Daltons), this structural variance dictates their biological function and their mass spectral behavior. This guide details the fragmentation differences, outlines a self-validating LC-MS/MS protocol, and provides the mechanistic logic required to generate high-confidence data.

Key Technical Differentiator:

  • C24 Ceramide: Precursor m/z 650.6

    
     Quantifier Fragment m/z 264.3 (Sphingosine backbone).
    
  • C24 Dihydroceramide: Precursor m/z 652.6

    
     Quantifier Fragment m/z 266.3 (Sphinganine backbone).
    

Structural & Mechanistic Basis

To optimize MS parameters, one must understand the ionization physics governed by the analyte's structure.

The Critical Double Bond

The defining difference lies in the sphingoid base.

  • Ceramide contains a trans-4,5-double bond in the sphingosine backbone (d18:1). This allylic unsaturation stabilizes the cation formed during fragmentation.

  • Dihydroceramide possesses a saturated sphinganine backbone (d18:0).

Fragmentation Logic (ESI+)

In positive Electrospray Ionization (ESI+), both molecules readily form protonated molecular ions


. Upon Collision-Induced Dissociation (CID), the primary fragmentation pathway involves the cleavage of the amide bond and the loss of the N-acyl chain (the C24 fatty acid) combined with dehydration.
  • Pathway A (Ceramide): The allylic double bond facilitates the formation of a stable conjugated diene cation.

  • Pathway B (Dihydroceramide): Lacking the double bond, the resulting fragment is a saturated cation, which is 2 Da heavier.

Diagram 1: Fragmentation Mechanism

The following diagram illustrates the specific cleavage points and resulting reporter ions.[1]

FragmentationMechanism cluster_0 Precursor Ions [M+H]+ cluster_1 Collision Induced Dissociation (CID) cluster_2 Product Ions (LCB Fragments) Cer_Prec C24 Ceramide (d18:1/24:0) m/z 650.6 Process Loss of N-acyl chain (C24) + 2 H2O Cer_Prec->Process DhCer_Prec C24 Dihydroceramide (d18:0/24:0) m/z 652.6 DhCer_Prec->Process Cer_Frag Sphingosine Ion (d18:1 backbone) m/z 264.3 Process->Cer_Frag Allylic Stabilization DhCer_Frag Sphinganine Ion (d18:0 backbone) m/z 266.3 Process->DhCer_Frag Saturated Backbone

Caption: Comparative fragmentation pathways showing the origin of the specific Long Chain Base (LCB) reporter ions for Ceramide and Dihydroceramide.

Experimental Protocol: LC-MS/MS Workflow

This protocol is designed for high-sensitivity quantitation using a Triple Quadrupole (QqQ) mass spectrometer.

Sample Preparation (Modified Bligh & Dyer)
  • Objective: Efficient extraction of hydrophobic C24 species while minimizing matrix effects.

  • Step 1: Aliquot 50 µL plasma/cell homogenate.

  • Step 2: Add 200 µL Methanol containing Internal Standards (e.g., C12-Ceramide or d18:1/17:0 Ceramide). Note: Use non-endogenous chain lengths as IS.

  • Step 3: Add 100 µL Chloroform. Vortex 30s.

  • Step 4: Add 100 µL Ultrapure Water. Vortex. Centrifuge at 10,000 x g for 5 mins.

  • Step 5: Collect the lower organic phase. Dry under nitrogen. Reconstitute in 100 µL MeOH:IPA (50:50).

Liquid Chromatography (LC) Conditions

C24 ceramides are extremely hydrophobic. A strong organic mobile phase is required to elute them efficiently.

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 60:40 Acetonitrile:Water + 10mM Ammonium Formate + 0.1% Formic Acid.

  • Mobile Phase B: 90:10 Isopropanol:Acetonitrile + 10mM Ammonium Formate + 0.1% Formic Acid.

  • Gradient:

    • 0-1 min: 40% B

    • 1-7 min: Ramp to 99% B

    • 7-9 min: Hold 99% B (Critical for C24 elution)

    • 9-10 min: Re-equilibrate.

Mass Spectrometry Parameters (MRM)

The following table summarizes the optimized Multiple Reaction Monitoring (MRM) transitions.

Table 1: MRM Transition Parameters

AnalytePrecursor Ion (

)
Product Ion (

)
TypeCollision Energy (eV)*
C24 Ceramide 650.6 (

)
264.3 Quantifier35 - 45
650.6282.3Qualifier25 - 35
C24 Dihydroceramide 652.6 (

)
266.3 Quantifier38 - 48
652.6284.3Qualifier28 - 38
IS (C12 Cer) 482.5264.3Internal Std30 - 40

*Note: Collision Energy (CE) often needs to be slightly higher for Dihydroceramides compared to Ceramides due to the lack of allylic destabilization, making the molecule slightly more resistant to fragmentation.

Data Interpretation & Troubleshooting

The Isotopic Overlap Challenge

A common pitfall in lipidomics is the isotopic contribution of Ceramide to the Dihydroceramide signal.

  • The Problem: The M+2 isotope of C24 Ceramide (mass ~652.6) is isobaric with the monoisotopic peak of C24 Dihydroceramide (~652.6).

  • The Solution (Self-Validating):

    • Chromatographic Separation: While difficult, optimized C18 gradients can partially resolve d18:1 from d18:0 species.

    • Fragment Specificity: The M+2 isotope of Ceramide (mostly from

      
       in the fatty acid chain) will still fragment to the m/z 264.3 backbone ion. It will not  produce the m/z 266.3 fragment.
      
    • Therefore, monitoring the 652.6

      
       266.3 transition effectively filters out the Ceramide isotopic interference.
      
Diagram 2: Analytical Decision Tree

Use this logic flow to validate your peak identification.

DecisionTree Start Detect Peak at Precursor m/z 652.6 CheckFrag Check MS/MS Fragment Start->CheckFrag Frag264 Major Fragment m/z 264.3 CheckFrag->Frag264 Dominant Signal Frag266 Major Fragment m/z 266.3 CheckFrag->Frag266 Dominant Signal ResultCer Identification: C24 Ceramide Isotope (Artifact) Frag264->ResultCer ResultDhCer Identification: C24 Dihydroceramide (Target Analyte) Frag266->ResultDhCer

Caption: Logic flow for distinguishing true Dihydroceramide signals from Ceramide isotopic interference.

References

  • LIPID MAPS® Structure Database. Ceramides and Dihydroceramides Fragmentation Standards. Available at: [Link]

  • Bielawski, J., et al. (2006). "Simultaneous quantitative analysis of bioactive sphingolipids by high-performance liquid chromatography-tandem mass spectrometry." Methods, 39(2), 82-91. (Standard protocol for LCB fragment analysis).
  • Merrill, A. H., et al. (2005). "Sphingolipidomics: high-throughput, structure-specific, and quantitative analysis of sphingolipids by liquid chromatography tandem mass spectrometry." Methods, 36(2), 207-224.
  • Sullards, M. C., et al. (2011). "Structure-specific, quantitative methods for analysis of sphingolipids by liquid chromatography-tandem mass spectrometry: 'inside-out' sphingolipidomics." Methods in Enzymology, 432, 83-115.

Sources

A Comparative Analysis of C24:0 and C16:0 Dihydroceramide Functions: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative analysis of the distinct and overlapping functions of C24:0 (lignoceric) and C16:0 (palmitic) dihydroceramides. It is designed for researchers, scientists, and drug development professionals seeking to understand the nuanced roles these sphingolipid precursors play in cellular physiology and pathology.

Introduction: Beyond a Simple Precursor

For decades, dihydroceramides (dhCer) were considered inert precursors to ceramides (Cer), the more famous bioactive sphingolipids. However, a growing body of evidence reveals that dhCer themselves are critical signaling molecules.[1][2] The length of the N-acyl chain attached to the sphingoid base is a key determinant of their function, creating a diverse landscape of biological activity. This guide focuses on two prominent saturated species: the very-long-chain (VLC) C24:0 dihydroceramide and the long-chain (LC) C16:0 dihydroceramide. Understanding their differential impacts on membrane biophysics, cell fate decisions like apoptosis and autophagy, and metabolic pathways is crucial for targeted therapeutic development.

The synthesis of these specific dhCer species is tightly regulated by a family of six ceramide synthases (CerS), each with a distinct acyl-CoA substrate specificity.[3]

  • C16:0-dhCer is primarily generated by CerS5 and CerS6 .

  • C24:0-dhCer is synthesized by CerS2 .[3]

This enzymatic specificity provides a fundamental mechanism for cells to generate functionally distinct pools of dhCer, underscoring the importance of analyzing them as separate entities.

Visualizing the Divergence: The de novo Synthesis Pathway

The differential synthesis of C16:0 and C24:0 dihydroceramides is a critical control point in sphingolipid metabolism. The following diagram illustrates this divergence within the de novo synthesis pathway in the endoplasmic reticulum.

De_Novo_Sphingolipid_Synthesis Serine_PalmitoylCoA Serine + Palmitoyl-CoA KDS 3-ketodihydrosphingosine Serine_PalmitoylCoA->KDS SPT DHS Dihydrosphingosine (Sphinganine) KDS->DHS KSR CerS5_6 CerS5 / CerS6 DHS->CerS5_6 CerS2 CerS2 DHS->CerS2 C16_CoA Palmitoyl-CoA (C16:0) C16_CoA->CerS5_6 C24_CoA Lignoceroyl-CoA (C24:0) C24_CoA->CerS2 C16_dhCer C16:0-Dihydroceramide CerS5_6->C16_dhCer C24_dhCer C24:0-Dihydroceramide CerS2->C24_dhCer DES1 Dihydroceramide Desaturase 1 (DEGS1) C16_dhCer->DES1 C24_dhCer->DES1 C16_Cer C16:0-Ceramide DES1->C16_Cer C24_Cer C24:0-Ceramide DES1->C24_Cer

Caption: Divergent synthesis of C16:0 and C24:0 dihydroceramides.

Comparative Functional Analysis

Biophysical Impact on Membranes

The most fundamental difference between C24:0 and C16:0 dihydroceramides lies in their physical interaction with cellular membranes. Acyl chain length dictates how these lipids integrate into the bilayer, influencing membrane fluidity, thickness, and domain formation.

  • C16:0-dhCer (Long-Chain): Similar to its ceramide counterpart, C16:0-dhCer can increase membrane order. However, its primary effect is often seen in the context of its conversion to C16:0-ceramide, which is a potent inducer of gel/fluid phase separation and stabilizes ordered lipid domains.[4]

  • C24:0-dhCer (Very-Long-Chain): The very long C24 acyl chain imparts unique properties. C24:0 lipids have a strong tendency to form highly ordered, interdigitated gel phases within fluid membranes.[5][6] This interdigitation, where the long acyl chain of one molecule extends deep into the opposing leaflet of the bilayer, can significantly alter membrane morphology, inducing structures like tubules.[5][6] In contrast to C16:0 ceramides that stabilize raft-like domains, C24:0 species can actually destabilize these domains.[4]

FeatureC16:0 DihydroceramideC24:0 Dihydroceramide
Primary Synthesis CerS5, CerS6[7]CerS2[3][7]
Membrane Effect Increases membrane orderInduces highly ordered, interdigitated phases; can destabilize lipid domains[4][5][6]
Metabolic Turnover Slower turnover rate[8][9]More rapid turnover into complex sphingolipids[8][9]
Role in Autophagy Implicated in autophagy induction, particularly in lipotoxicity[10][11]Strongly associated with autophagy induction and caspase-independent cell death[12]
Role in Apoptosis Generally considered less apoptotic than its ceramide counterpart; can inhibit ceramide-induced apoptosis[13][14]Can attenuate ceramide-induced apoptosis by disrupting ceramide channel formation[1][15]
Regulation of Autophagy

Dihydroceramides have emerged as potent regulators of autophagy, a cellular recycling process critical for homeostasis and stress response. Here, the acyl chain length appears to dictate the potency and context of this regulation.

  • C16:0-dhCer: The accumulation of C16:0-dhCer, often downstream of treatment with saturated fatty acids like palmitate or myristate, is linked to the induction of autophagy.[10][11] This process is implicated in the cellular response to lipotoxicity, where autophagy can serve as a pro-survival mechanism.[11] For example, in cardiomyocytes, the induction of hypertrophy and autophagy by myristate requires de novo sphingolipid synthesis and specifically involves (dihydro)ceramide synthase 5.[10]

  • C24:0-dhCer: Very-long-chain dhCer, including C24:0, are strongly associated with the induction of autophagy.[12] Studies have shown that the accumulation of C22:0 and C24:0 dhCer can trigger ER stress, leading to autophagy and, in some cases, caspase-independent cell death in cancer cells.[12] This suggests a distinct, and perhaps more direct, role for VLC-dhCer in initiating the autophagic cascade compared to their long-chain counterparts.

Modulation of Apoptosis

While ceramides are well-established pro-apoptotic lipids, the role of dihydroceramides is more complex and often antagonistic.

  • C16:0-dhCer & C24:0-dhCer: Both long-chain and very-long-chain dihydroceramides have been shown to inhibit or attenuate ceramide-induced apoptosis.[1] A key mechanism is the disruption of ceramide channel formation in the mitochondrial outer membrane.[13][14] These channels are thought to be crucial for the release of pro-apoptotic factors like cytochrome c. Even small amounts of dihydroceramide can significantly inhibit the membrane-permeabilizing effects of ceramide.[13][14] This finding is critical, as it implies that the ratio of dhCer to Cer , rather than the absolute level of ceramide alone, is a critical determinant of the apoptotic threshold.[1][13] The conversion of dhCer to Cer by the enzyme DEGS1 is therefore a pivotal step, as it simultaneously removes an inhibitor (dhCer) and generates a pro-apoptotic effector (Cer).[13]

Experimental Methodologies

Accurate comparison of C16:0 and C24:0 dihydroceramide functions requires robust and validated experimental protocols.

Quantification of Dihydroceramides by LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the specific and sensitive quantification of lipid species.

Causality Behind the Protocol: This method is chosen for its ability to separate structurally similar lipids (chromatography) and then specifically identify and quantify them based on their mass-to-charge ratio (mass spectrometry). The use of stable isotope-labeled internal standards is critical for accuracy, as it corrects for variations in sample extraction and instrument response.

Protocol: Dihydroceramide Extraction and Analysis

  • Sample Preparation:

    • To a 10 µL aliquot of serum or a cell pellet from a 10 cm dish, add 200 µL of an internal standard (IS) working solution. This solution should be in methanol or a similar organic solvent and contain known concentrations of stable isotope-labeled standards (e.g., C16:0-d7-dhCer, C24:0-d7-dhCer).

    • Vortex vigorously for 30 seconds to ensure protein precipitation and lipid extraction.

    • Centrifuge at 12,000 x g for 5 minutes at 4°C to pellet precipitated proteins and cell debris.[16]

    • Carefully transfer 180 µL of the supernatant to an auto-sampler vial with a micro-insert for LC-MS/MS analysis.[16]

  • LC-MS/MS Analysis:

    • Column: Use a reverse-phase C18 column (e.g., ACE Excel SuperC18, 1.7 µm, 100 mm x 2.1 mm).[16]

    • Mobile Phase: A common mobile phase is a mixture of methanol and 2-propanol (1:1) buffered with 10 mM ammonium bicarbonate.[16] Alternatively, a gradient system using water with 0.1% formic acid (Solvent A) and isopropanol with 0.1% formic acid (Solvent B) can be used for better separation.[17]

    • Separation: Employ a short isocratic or gradient elution program (typically 5 minutes) to separate the lipids.[16][17]

    • Detection: Use a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Pre-determined precursor-to-product ion transitions for each target dhCer and its corresponding internal standard are monitored. For example, the transition for C24:0 ceramide is m/z 622 -> m/z 264.[17]

  • Data Analysis:

    • Integrate the peak areas for each analyte and its corresponding internal standard.

    • Calculate the ratio of the analyte peak area to the internal standard peak area.

    • Quantify the concentration of the analyte using a standard curve generated from samples with known concentrations of the non-labeled lipid spiked into a similar matrix (e.g., charcoal-stripped plasma).

Assessing Dihydroceramide-Induced Autophagy

A reliable method to measure autophagy is the autophagic flux assay, which distinguishes between an increase in autophagosome formation and a blockage in their degradation.[18]

Causality Behind the Protocol: Simply measuring the level of LC3-II (a protein associated with autophagosome membranes) can be misleading. An accumulation of LC3-II could mean either increased autophagosome synthesis (autophagy induction) or blocked fusion with lysosomes. By using a lysosomal inhibitor like bafilomycin A1 or chloroquine, we can measure the rate of LC3-II accumulation, which represents the true autophagic flux.[19]

Caption: Experimental workflow for an autophagic flux assay.

Protocol: Autophagic Flux Assay by Western Blot

  • Cell Treatment:

    • Plate cells to achieve ~70% confluency on the day of the experiment.

    • Prepare four treatment groups: (1) Vehicle control, (2) Dihydroceramide (C16:0 or C24:0) treatment, (3) Lysosomal inhibitor (e.g., 40 µM Chloroquine) alone for the last 2 hours, (4) Dihydroceramide treatment, with the lysosomal inhibitor added for the final 2 hours.

  • Protein Extraction:

    • Wash cells with ice-cold PBS and lyse in RIPA buffer containing protease and phosphatase inhibitors.

    • Quantify protein concentration using a BCA assay.

  • Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto a 12% or 15% polyacrylamide gel to ensure adequate separation of LC3-I (cytosolic form) and LC3-II (lipidated form).[19]

    • Transfer proteins to a PVDF membrane.

    • Probe with a primary antibody against LC3 (e.g., rabbit anti-LC3B) and a loading control (e.g., mouse anti-β-actin).

    • Incubate with appropriate HRP-conjugated secondary antibodies and visualize using an ECL substrate.

  • Analysis:

    • Perform densitometry on the LC3-II bands.

    • Interpretation: An increase in autophagic flux is indicated if the LC3-II level in the combination treatment group (4) is significantly higher than in the inhibitor-alone group (3). The flux induced by the dhCer is represented by the difference in LC3-II levels between the combination group (4) and the dhCer-alone group (2).

Conclusion and Future Directions

The distinction between C24:0 and C16:0 dihydroceramide function is not trivial. These molecules exert specific effects governed by their acyl chain length, influencing everything from the structural integrity of membranes to the regulation of complex signaling pathways like autophagy. While C16:0-dhCer is more closely linked to metabolic stress responses, C24:0-dhCer appears to have a more profound and direct impact on membrane architecture and stress-induced autophagy. A crucial takeaway for researchers is that the dhCer/Cer ratio is a critical rheostat controlling apoptosis, a factor that must be considered in experimental design.

Future research should focus on identifying the specific protein interactors of these dhCer species to further elucidate their downstream signaling pathways. Moreover, investigating the metabolic flux—the rate at which C24:0 dhCer is metabolized into complex sphingolipids compared to C16:0 dhCer—will provide deeper insights into their distinct steady-state levels and biological roles.[8][9] This continued investigation is essential for developing targeted therapies for diseases where sphingolipid metabolism is dysregulated, such as cancer, neurodegenerative disorders, and metabolic diseases.[2][12]

References

  • Quantitative LCMS for ceramides/dihydroceramides: pregnancy baseline biomarkers and potential metabolic messengers. (2020). bioRxiv. [Link]

  • Laviad, E. L., et al. (2012). Eleven residues determine the acyl chain specificity of ceramide synthases. Journal of Biological Chemistry. [Link]

  • Silva, L. C., et al. (2011). Effect of ceramide structure on membrane biophysical properties. Biochimica et Biophysica Acta (BBA) - Biomembranes. [Link]

  • Gasset, M., et al. (2020). Different rates of flux through the biosynthetic pathway for long chain versus very-long chain sphingolipids. ResearchGate. [Link]

  • Stiban, J., et al. (2006). Dihydroceramide hinders ceramide channel formation: Implications on apoptosis. Apoptosis. [Link]

  • Silva, L. C., et al. (2011). Effect of ceramide structure on membrane biophysical properties: the role of acyl chain length and unsaturation. PubMed. [Link]

  • Quantitative LCMS for ceramides/dihydroceramides: pregnancy baseline biomarkers and potential metabolic messengers. (n.d.). ResearchGate. [Link]

  • Apostolova, N., et al. (2012). Ceramide synthase 5 mediates lipid-induced autophagy and hypertrophy in cardiomyocytes. PubMed. [Link]

  • Chami, M., et al. (2020). Dihydroceramides: their emerging physiological roles and functions in cancer and metabolic diseases. Journal of Lipid Research. [Link]

  • Mitochondria-specific photorelease of ceramide induces apoptosis. (2025). PMC - NIH. [Link]

  • Excessive Autophagy Activation and Increased Apoptosis Are Associated with Palmitic Acid-Induced Cardiomyocyte Insulin Resistance. (2017). PMC - NIH. [Link]

  • Marquardt, D., et al. (2015). Influence of ceramide on lipid domain stability studied with small-angle neutron scattering. Soft Matter. [Link]

  • How to Measure Autophagic Flux With LC3 Protein Levels. (n.d.). Bio-Techne. [Link]

  • Tan, G. W., et al. (2022). Ceramide Acyl Chain Length and Its Relevance to Intracellular Lipid Regulation. MDPI. [Link]

  • The challenge to verify ceramideLs role of apoptosis induction in human cardiomyocytes - a pilot study. (2011). BMC Cardiovascular Disorders. [Link]

  • Modulation of Ceramide-Induced Apoptosis in Enteric Neurons by Aryl Hydrocarbon Receptor Signaling: Unveiling a New Pathway beyond ER Stress. (2024). PMC - NIH. [Link]

  • Overview of regulation of autophagy by free fatty acids. Palmitic acid... (n.d.). ResearchGate. [Link]

  • Siddique, M. M., et al. (2015). Dihydroceramides: From Bit Players to Lead Actors. PMC - NIH. [Link]

  • Ceramide induces cell apoptosis via a caspase-dependent mitochondrial... (2004). ResearchGate. [Link]

  • Design and Evaluation of Autophagy-Inducing Particles for the Treatment of Abnormal Lipid Accumulation. (2022). MDPI. [Link]

  • Tan, S. H., et al. (2012). Induction of Autophagy by Palmitic Acid via Protein Kinase C-mediated Signaling Pathway Independent of mTOR (Mammalian Target of Rapamycin). PMC - NIH. [Link]

  • Shaik, R. S., et al. (2013). Measuring autophagosome flux. PMC - NIH. [Link]

  • Stiban, J., et al. (2006). Dihydroceramide hinders ceramide channel formation: Implications on apoptosis. PubMed. [Link]

  • Substrate specificity and tissue distribution of ceramide synthase isoforms. (n.d.). ResearchGate. [Link]

  • Development and validation of LC-MS/MS method for determination of very long acyl chain (C22:0 and C24:0) ceramides in human plasma. (2013). PMC - NIH. [Link]

  • Traceless synthesis of ceramides in living cells reveals saturation-dependent apoptotic effects. (2018). PNAS. [Link]

  • Analysis of mammalian sphingolipids by liquid chromatography tandem mass spectrometry (LC-MS/MS) and tissue imaging mass spectro. (2011). LIPID MAPS. [Link]

  • Bioactive Compounds Targeting Dihydroceramide and Their Therapeutic Potential in Cancer Treatment. (2025). PMC - NIH. [Link]

  • The Predictive Role of Serum C16 Ceramide and C24 Dihydroceramide in Patients with Hepatocellular Carcinoma. (2025). ResearchGate. [Link]

  • Ceramide synthesis is facilitated de novo from fatty acids or by rapid... (n.d.). ResearchGate. [Link]

  • Dihydroceramides: Their emerging physiological roles and functions in cancer and metabolic diseases. (2020). Journal of Lipid Research. [Link]

  • The Association Between C24:0/C16:0 Ceramide Ratio and Cardiorespiratory Fitness is Robust to Effect Modifications by Age and Sex. (2021). PMC - NIH. [Link]

  • Role of Ceramides in the Molecular Pathogenesis and Potential Therapeutic Strategies of Cardiometabolic Diseases: What we Know so Far. (2022). Frontiers. [Link]

  • Development and validation of a high-throughput LC-MS/MS assay for routine measurement of molecular ceramides. (2016). Helsinki.fi. [Link]

  • Disruption of sphingolipid metabolism augments ceramide-induced autophagy in preeclampsia. (2015). Taylor & Francis Online. [Link]

  • Dihydroceramide-desaturase-1-mediated caspase 9 activation through ceramide plays a pivotal role in palmitic acid-induced HepG2 cell apoptosis. (2016). ResearchGate. [Link]

Sources

Technical Guide: Purity Verification of N-Lignoceroyl-DL-dihydrosphingosine via HPTLC

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Lignoceroyl-DL-dihydrosphingosine (C24:0 Dihydroceramide) is a biologically active sphingolipid and a critical synthetic standard in drug development. Unlike its unsaturated counterpart (Ceramide), it lacks the 4,5-trans double bond in the sphingoid backbone. Verifying its purity is challenging due to its high hydrophobicity, lack of distinct UV chromophores, and the presence of isomeric synthetic byproducts.

This guide details the validation of this molecule using High-Performance Thin-Layer Chromatography (HPTLC) . While Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the standard for biological sensitivity, HPTLC remains the superior method for chemical purity assessment of synthetic standards. It offers a "whole-picture" view that prevents non-ionizable impurities from escaping detection, a common pitfall in MS-only workflows.

Technical Context & Molecule Profile

  • Analyte: this compound[1]

  • Abbreviation: C24:0 DHCer

  • Chemical Nature: Synthetic sphingolipid (Racemic mixture of D- and L-dihydrosphingosine acylated with lignoceric acid).

  • Critical Impurities to Detect:

    • Free Fatty Acids (FFA): Unreacted Lignoceric acid.

    • Long-Chain Bases (LCB): Unreacted Dihydrosphingosine.

    • Pseudo-ceramides/Isomers: Diastereomers resulting from the "DL" racemic synthesis.

Why HPTLC? (The "Invisible Peak" Problem)

In HPLC-UV, ceramides are virtually invisible due to a lack of conjugated double bonds. LC-MS is highly sensitive but suffers from "ion suppression"—impurities like salts or polymers may not ionize, leading to a false calculation of 99% purity. HPTLC with charring (derivatization) carbonizes all organic matter, rendering every impurity visible.

Comparative Analysis: HPTLC vs. Alternatives

The following table contrasts HPTLC with HPLC-ELSD (Evaporative Light Scattering Detector) and LC-MS/MS for the specific purpose of purity verification of bulk synthetic lipids.

FeatureHPTLC (Recommended) HPLC-ELSD LC-MS/MS
Detection Principle Universal (Carbonization/Charring)Universal (Light Scattering)Ionization (m/z)
Matrix Tolerance High (Disposable stationary phase)Low (Column clogging risk)Low (Matrix effects)
Impurity Visualization 100% (Everything on the plate is seen)High (If volatile mobile phase used)Selective (Only what ionizes)
Quantification Semi-Quantitative (Densitometry)Quantitative (Non-linear response)Quantitative (High Sensitivity)
Cost per Sample Low (<$5)MediumHigh (>$50)
Resolution of Isomers Moderate (Can separate diastereomers)ModerateHigh (with Chiral columns)

Experimental Protocol

This protocol is designed to be a self-validating system. We use a double-development strategy to ensure separation of the hydrophobic ceramide from both polar precursors and non-polar fatty acids.

A. Materials
  • Stationary Phase: HPTLC Glass Plates Silica Gel 60 F254 (20 x 10 cm), pre-washed with Methanol.

  • Mobile Phase: Chloroform : Methanol : Acetic Acid (190 : 9 : 1, v/v/v).

  • Derivatization Reagent: 10% Copper(II) Sulfate in 8% Phosphoric Acid (aq).

  • Standard: this compound (>99% reference).

B. Step-by-Step Workflow
  • Sample Preparation:

    • Dissolve 1 mg of the analyte in 1 mL of Chloroform:Methanol (2:1).

    • Note: Sonicate at 40°C. C24:0 chains are prone to crystallization; ensure complete solvation.

  • Application (Bandwise):

    • Apply 5 µL, 10 µL, and 20 µL of sample as 6 mm bands.

    • Apply reference standards (Lignoceric acid, Dihydrosphingosine) in adjacent tracks.

    • Reasoning: Band application yields higher resolution than spot application, essential for separating the "DL" diastereomers.

  • Chromatography (Development):

    • Condition chamber with mobile phase for 20 mins (saturation).

    • Develop plate to 80 mm.

    • Dry plate in a stream of cold air for 5 mins.

    • Optional: If separation of FFA is poor, perform a second development in Hexane:Ether:Acetic Acid (80:20:1) to move non-polar impurities to the front.

  • Derivatization (The Critical Step):

    • Dip plate into the Copper Sulfate reagent for 10 seconds.

    • Drain excess liquid.

    • Heat at 160°C for 15-20 minutes .

    • Observation: Lipid bands appear as charred black/brown bands on a white background.

C. Data Interpretation[2][3][4][5][6]
  • Rf Value: The C24:0 DHCer should appear at approximately Rf 0.6 - 0.7.

  • Impurity Check:

    • Rf < 0.2: Presence of polar sphingoid bases (hydrolysis products).

    • Rf > 0.8: Presence of free fatty acids (Lignoceric acid).

    • Split Peak: Since this is a "DL" (racemic) mixture, you may observe a "doublet" band. This represents the separation of diastereomers (erythro vs. threo). This is not necessarily an impurity but a characteristic of the synthetic racemate.

Visualization of Workflows

Diagram 1: Analytical Workflow

This diagram illustrates the linear process with built-in quality checkpoints.

HPTLC_Workflow Start Sample: C24:0 DHCer Solvation Solvation (CHCl3:MeOH 2:1) Start->Solvation 1 mg/mL App Band Application (ATS 4) Solvation->App Spray Develop Development (CHCl3:MeOH:AcOH) App->Develop Sat. Chamber Deriv Derivatization (CuSO4 Charring) Develop->Deriv Dry & Dip Scan Densitometry Scan (White Light) Deriv->Scan 160°C Heat Result Purity Calculation (Peak Area %) Scan->Result Integration

Caption: Step-by-step HPTLC workflow for lipid purity verification, highlighting the destructive charring step for universal detection.

Diagram 2: Decision Matrix (HPTLC vs. LC-MS)

When should you choose HPTLC over Mass Spectrometry?

Decision_Matrix Question Goal of Analysis? Purity Total Chemical Purity (Raw Material QC) Question->Purity Bio Biological Quantification (Plasma/Tissue) Question->Bio Structure Need Structural ID? Purity->Structure Unknown Impurity HPTLC_Rec USE HPTLC (Visualizes all organics) Purity->HPTLC_Rec Routine QC LCMS_Rec USE LC-MS/MS (MRM Sensitivity) Bio->LCMS_Rec Structure->LCMS_Rec Mass ID NMR_Rec USE NMR (Stereochem check) Structure->NMR_Rec Chiral ID

Caption: Decision tree for selecting the appropriate analytical technique based on the stage of drug development.

References

  • CAMAG. "Instrumental Thin-Layer Chromatography in Lipid Analysis." CAMAG Application Notes.

  • Journal of Lipid Research. "Quantitative analysis of ceramide molecular species by high performance liquid chromatography." J Lipid Res.[2] 1998;39(10):2091-2098.[2]

  • Merck/Sigma-Aldrich. "this compound Product Specification & Analysis."

  • Churchward, M. et al. "Copper (II) sulfate charring for high sensitivity on-plate fluorescent detection of lipids and sterols." J Chem Biol. 2008;1(1-4):79-87.[3]

  • Avanti Polar Lipids. "Ceramide Analysis and Handling Guidelines."

Sources

Distinguishing Endogenous vs. Synthetic N-Lignoceroyl-DL-dihydrosphingosine: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Lignoceroyl-DL-dihydrosphingosine (C24:0 Dihydroceramide) is a bioactive lipid intermediate critical in the de novo sphingolipid synthesis pathway.[1] However, a critical divergence exists between the endogenous molecule produced by mammalian cells and the synthetic "DL" variants often found in commercial libraries.

  • Endogenous: Exclusively D-erythro stereochemistry (2S, 3R).[1] Biologically active substrate for Dihydroceramide Desaturase (DES1).[1]

  • Synthetic (DL): A racemic mixture (often containing L-threo, L-erythro, and D-threo isomers).[1] These isomers can act as competitive inhibitors, fail to metabolize, or trigger off-target signaling.

This guide details the analytical and functional methodologies required to distinguish these forms, ensuring data integrity in metabolic tracing and drug development.

Part 1: The Stereochemical Conundrum

The primary differentiator is chirality , not mass. Both forms share the exact molecular formula (


) and precursor mass (

).[1]
Structural Divergence

Biology is homochiral.[1] The enzymes in the sphingolipid pathway (e.g., Serine Palmitoyltransferase, Ceramide Synthase) produce only the D-erythro configuration. Synthetic "DL" mixtures introduce non-natural isomers that standard C18 chromatography cannot resolve.

Stereochemistry cluster_0 Endogenous Origin cluster_1 Synthetic (DL) Origin Endo Endogenous C24:0 DhCer Config1 Strictly D-erythro (2S, 3R) Endo->Config1 Activity Biological Activity Config1->Activity High Specificity (DES1 Substrate) Synth Synthetic This compound Config2 Racemic Mixture (D-erythro + L-threo + ...) Synth->Config2 Config2->Activity Mixed/Inhibitory (Off-target effects)

Figure 1: Stereochemical divergence between endogenous and synthetic racemic mixtures.

Part 2: Analytical Differentiation Strategies

Standard Reverse-Phase (RP) HPLC is insufficient for distinguishing endogenous from synthetic DL mixtures because enantiomers co-elute on C18 columns.[1] You must employ one of the following advanced strategies.

Strategy A: Chiral Chromatography (The Gold Standard for Purity)

To physically separate the D-erythro form from the synthetic isomers, Chiral Stationary Phases (CSPs) are required.

FeatureStandard C18 MethodChiral Method (Amylose/Cellulose)
Column Type C18 (e.g., Agilent Zorbax, Waters BEH)Chiralpak IA / IB / IC (Daicel)
Separation Mechanism Hydrophobicity (Chain length)Steric fit & Hydrogen bonding
Resolution Separates Chain Lengths (C16 vs C24)Separates Stereoisomers (D-erythro vs L-threo)
Use Case General LipidomicsPurity Validation & Isomer Profiling
Strategy B: Stable Isotope Dilution (The Gold Standard for Tracing)

If your goal is to distinguish exogenous (added) synthetic lipid from endogenous lipid in a cell lysate, you cannot rely on "DL" vs "Natural." You must use Isotopically Labeled Standards .

  • Recommended Tracer: N-Lignoceroyl-d4-dihydrosphingosine (C24:0-d4 DhCer) or d18:0-d7 backbone.[1]

  • Mass Shift: The labeled synthetic lipid appears at

    
     or 
    
    
    
    , completely distinct from the endogenous
    
    
    signal.

Part 3: Detailed Experimental Protocols

Protocol 1: Chiral LC-MS/MS Separation

Use this protocol to determine if a commercial standard is pure D-erythro or a DL mixture.[1]

1. Sample Preparation:

  • Lipid Extraction: Modified Bligh & Dyer method.[1]

    • Add 200 µL sample (plasma/cell lysate) to glass tube.[1]

    • Add 750 µL MeOH:CHCl3 (2:1, v/v). Vortex 30s.

    • Add 250 µL CHCl3 and 250 µL H2O. Vortex.

    • Centrifuge (2000 x g, 5 min). Collect lower organic phase.[1]

    • Dry under

      
       gas; reconstitute in 100 µL Hexane:Isopropanol (99:1).
      

2. LC-MS/MS Conditions:

  • Column: Chiralpak IA-3 (3 µm, 2.1 x 150 mm).[1]

  • Mobile Phase:

    • Isocratic: Hexane / Ethanol / TFA (85 : 15 : 0.1).[1]

    • Note: Normal phase conditions are often superior for chiral separation of ceramides.

  • Flow Rate: 0.2 mL/min.[1]

  • Detection (MRM Mode):

    • Q1 Mass: 652.7 (C24:0 DhCer Precursor

      
      )[1]
      
    • Q3 Mass: 284.3 (Sphinganine base fragment

      
      ; distinct from sphingosine's 264.3)[1]
      
    • Collision Energy: 25-35 eV.[1]

3. Data Interpretation:

  • Endogenous: Single sharp peak (D-erythro).[1]

  • Synthetic DL: Multiple peaks (typically 2 or 4 depending on synthesis route) resolving D-erythro, L-threo, etc.[1]

Protocol 2: Metabolic Tracing with Isotope Labeling

Use this protocol to track uptake of synthetic lipid against endogenous background.

Workflow cluster_inputs Experimental Setup cluster_analysis LC-MS/MS Analysis Cells Cell Culture (e.g., HEK293) Treatment Treat with C24:0-d4 DhCer Cells->Treatment Extract Lipid Extraction Treatment->Extract MRM MRM Detection Extract->MRM Result1 Result1 MRM->Result1 m/z 652.7 -> 284.3 (Endogenous) Result2 Result2 MRM->Result2 m/z 656.7 -> 284.3 (Exogenous/Synthetic)

Figure 2: Isotope dilution workflow for distinguishing exogenous vs. endogenous lipids.

Key MRM Transitions:

Species Precursor (Q1) Product (Q3) Purpose
Endogenous C24:0 DhCer 652.7 284.3 Measures natural pool
Synthetic C24:0-d4 DhCer 656.7 284.3 Measures uptake/internalization

| Internal Standard (C12:0) | 484.5 | 284.3 | Normalization |[1]

Part 4: Functional & Biological Implications[1]

  • DES1 Specificity: The enzyme Dihydroceramide Desaturase 1 (DES1), which converts dihydroceramide to ceramide, is highly stereoselective for the D-erythro isomer.

    • Result: If you treat cells with DL-C24:0 DhCer, only the D-erythro fraction will be rapidly converted to Ceramide.[1] The L-threo fraction may accumulate, potentially inhibiting other enzymes or altering membrane biophysics.

  • Apoptosis vs. Autophagy: Historically, dihydroceramides were considered biologically inert. However, D-erythro-C24:0 DhCer is now known to induce autophagy.[1] Non-natural isomers in a DL mixture may not trigger this pathway, diluting the observed phenotype.

References

  • Bielawska, A., et al. (1993). "Selectivity of ceramide-mediated biology.[2] Lack of activity of erythro-dihydroceramide."[1][3] Journal of Biological Chemistry. Link

  • Siddique, M.M., et al. (2015). "Dihydroceramides: From Bit Players to Lead Actors." Journal of Biological Chemistry. Link

  • Merrill, A.H., et al. (2005). "Sphingolipidomics: high-throughput, structure-specific, and quantitative analysis of sphingolipids by liquid chromatography tandem mass spectrometry." Methods. Link

  • Han, X. (2016). "Lipidomics: Comprehensive Mass Spectrometry of Lipids." Wiley.[1] (Reference for fragmentation patterns of m/z 284 vs 264).

Sources

Safety Operating Guide

Personal protective equipment for handling N-Lignoceroyl-DL-dihydrosphingosine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Designation: C24:0 Dihydroceramide

CAS: 102542-53-4 (D-erythro) / 75196-33-7 (racemic) | Molecular Weight: 652.13 g/mol [1][2]

Executive Safety Summary

Status: Bioactive Lipid / Solvent-Dependent Hazard [1][2]

As a Senior Application Scientist, I must clarify a critical distinction often missed in standard Safety Data Sheets (SDS): while pure N-Lignoceroyl-DL-dihydrosphingosine is often classified as "Not Hazardous" under GHS criteria [1, 2], the operational risk is moderate to high .[1][2]

This risk stems from two factors:

  • Bioactivity: As a precursor in the de novo sphingolipid synthesis pathway, exogenous exposure via inhalation of dust can alter cellular signaling.

  • Reconstitution Hazards: Due to the long acyl chain (C24), this lipid is highly hydrophobic.[2] Solubilization requires halogenated solvents (Chloroform) , polar aprotic solvents (DMSO) , or heating protocols that significantly elevate the vapor pressure of toxic carriers.[2]

The Directive: Your PPE strategy must transition dynamically from Particulate Protection (during weighing) to Chemical Vapor Protection (during reconstitution).[1][2]

Risk Assessment & PPE Matrix

The following matrix dictates the required protective equipment based on the experimental phase.

Phase-Specific Protection Standards
Protection CategoryPhase 1: Solid Handling (Weighing/Aliquot)Phase 2: Reconstitution (Solubilization/Heating)Scientific Rationale
Respiratory N95 / P2 Respirator Fume Hood (Face Velocity >100 fpm) Prevents inhalation of bioactive dusts (Phase 1) and toxic solvent vapors (Phase 2).[1][2]
Hand Protection Standard Nitrile (4 mil)Viton® or PVA (If using Chloroform)CRITICAL: Standard nitrile degrades rapidly (<2 mins) upon contact with Chloroform.[1][2] If Viton is unavailable, Double-Glove Nitrile and change immediately upon splash.[1][2]
Eye Protection Safety Glasses (Side Shields)Chemical Splash Goggles Heating solvents increases internal vial pressure; goggles protect against vial rupture/spray.[2]
Body Protection Lab Coat (Cotton/Poly)Lab Coat + Chemical Apron Long-chain lipids are waxy and difficult to remove from fabrics; solvents penetrate standard coats.[1][2]
Static Control Anti-Static Gun / Bar Grounded Heating BlockLipids are highly static-prone; static discharge can scatter expensive/bioactive powder.[1][2]

Operational Workflow: The "Safe-Solubilization" System

This protocol ensures sample integrity while maximizing operator safety.

Step 1: The "Static-Free" Weighing Protocol

Context: C24 dihydroceramide is a waxy, hydrophobic powder that generates significant static charge, causing "fly-away" powder that poses an inhalation risk.[1][2]

  • Engineering Control: Operate inside a Biosafety Cabinet (Class II) or a Chemical Fume Hood with the sash lowered.

  • Static Neutralization: Use an ionizing anti-static gun (e.g., Zerostat) on the spatula and the weighing boat before contact.

  • Transfer: Weigh the solid into a glass vial (borosilicate).

    • Why Glass? Plasticizers (phthalates) from microcentrifuge tubes can leach into Chloroform/Methanol solvents, contaminating lipid mass spectrometry data.[2]

Step 2: Reconstitution (The High-Risk Phase)

Context: Dissolving C24 chains requires overcoming high van der Waals forces.[2] Common solvent systems include Chloroform:Methanol (2:1) or warm DMSO .[2]

  • Solvent Selection:

    • For Cell Culture: Use DMSO (up to 5-10 mM).[1][2] Requires heating to 37°C–50°C.[2]

    • For Liposomes/Mass Spec: Use Chloroform:Methanol (2:1).

  • Thermal Handling:

    • Do not use an open flame or water bath (contamination risk).[2]

    • Use a dry block heater set to 40°C–50°C.

    • Venting: If heating a sealed vial, loosen the cap slightly to relieve pressure buildup from solvent vapors, then re-tighten for vortexing.[2]

  • Sonication: If the solution remains cloudy, bath sonicate for 5 minutes at 40°C.

    • Safety Note: Sonicators generate heat and aerosols. Ensure the vial is tightly sealed (Parafilm wrapped) during sonication.[2]

Step 3: Disposal & Decontamination[1][3]
  • Solid Waste: Disposable weighing boats and contaminated gloves go into Hazardous Solid Waste (due to solvent residue).

  • Liquid Waste:

    • Halogenated Waste: Any solution containing Chloroform.

    • Non-Halogenated Waste: Solutions containing only DMSO/Methanol/Ethanol.

  • Spill Cleanup:

    • Powder: Wipe with a wet paper towel (water precipitates the lipid, preventing dust).[2]

    • Solvent: Use a spill pillow; do not use paper towels on large chloroform spills (evaporation is too fast).[2]

Visualization: Decision Logic & Safety Pathways

The following diagram illustrates the critical decision points for PPE selection based on the solvent carrier.

LipidHandling Start Start: this compound (Solid Powder) Weighing Step 1: Weighing (Risk: Inhalation/Static) Start->Weighing SolventChoice Select Solvent System Weighing->SolventChoice Path_Chloro Chloroform / Methanol (Liposome/Analytical) SolventChoice->Path_Chloro High Volatility Risk Path_DMSO DMSO / Ethanol (Cell Culture) SolventChoice->Path_DMSO Skin Absorption Risk PPE_Chloro REQUIRED PPE: - Fume Hood - Viton/PVA Gloves - Splash Goggles Path_Chloro->PPE_Chloro Heating Step 2: Heating/Sonication (Max 50°C) Path_Chloro->Heating PPE_DMSO REQUIRED PPE: - Fume Hood - Nitrile Gloves - Safety Glasses Path_DMSO->PPE_DMSO Path_DMSO->Heating Storage Storage: -20°C (Desiccated) Heating->Storage

Figure 1: Operational workflow illustrating the divergence in PPE requirements based on the solvent system selected for reconstitution.

Emergency Procedures

  • Eye Contact (Solid or Solution): Flush immediately with water for 15 minutes.[2][3] If Chloroform was involved, seek immediate medical attention as it can cause corneal damage.[2]

  • Skin Contact (Solvent-Based):

    • DMSO: Wash with soap and water immediately. DMSO accelerates the absorption of the lipid into the bloodstream.

    • Chloroform: Remove contaminated clothing immediately (to prevent chemical burns) and wash skin with soap and water.[2]

  • Inhalation: Move to fresh air. If breathing is difficult, provide oxygen.[2][4]

References

  • Cayman Chemical. (2024).[2][5][6][7] Safety Data Sheet: C24 Ceramide (d18:1/24:0).[7]Link

  • Sigma-Aldrich. (2024).[2] Product Safety: this compound.[1][2]Link[1][2]

  • Avanti Polar Lipids. (2024).[2] Lipid Handling and Storage Guidelines.[2][3][4]Link

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Link

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.